Diethyl 2-(1-nitroethyl)succinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(1-nitroethyl)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-4-16-9(12)6-8(7(3)11(14)15)10(13)17-5-2/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCIHMUGJCWCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670656 | |
| Record name | Diethyl 2-(1-nitroethyl)butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4753-29-1 | |
| Record name | Diethyl 2-(1-nitroethyl)butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl 2-(1-nitroethyl)succinate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethyl 2-(1-nitroethyl)succinate, a nitro-containing organic compound. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this document synthesizes known information, proposes a likely synthetic route based on established chemical principles, and discusses potential areas of investigation for its biological activity.
Chemical and Physical Properties
This compound is a derivative of succinic acid, featuring both a nitro group and two ethyl ester functionalities. Its chemical structure suggests potential for diverse chemical reactivity and biological interactions.
| Property | Value | Reference |
| CAS Number | 4753-29-1 | [1][2] |
| Molecular Formula | C₁₀H₁₇NO₆ | [1] |
| Molecular Weight | 247.25 g/mol | [2] |
| Boiling Point | 119-121 °C at 0.4 Torr | |
| Density | 1.154 g/cm³ (predicted) | |
| Physical State | Liquid (presumed) | |
| Hazard Classification | IRRITANT |
Synthesis
The most plausible synthetic route to this compound is through a Michael addition reaction . This reaction involves the conjugate addition of a nucleophile, in this case, the carbanion of nitroethane, to an α,β-unsaturated carbonyl compound, diethyl maleate.
Proposed Experimental Protocol: Michael Addition
The following is a generalized experimental protocol for the Michael addition of nitroethane to diethyl maleate. Note: This protocol is based on general procedures for similar reactions and may require optimization for this specific transformation.
Reaction Scheme:
Materials:
-
Nitroethane
-
Diethyl maleate
-
A suitable base (e.g., sodium ethoxide, triethylamine, DBU)
-
Anhydrous ethanol (or other suitable solvent)
-
Hydrochloric acid (for neutralization)
-
Sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve nitroethane in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of a suitable base.
-
To this solution, add diethyl maleate dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (this will require optimization, potentially from a few hours to overnight).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Expected Outcome:
The reaction should yield this compound. The yield and purity will depend on the optimized reaction conditions.
Synthesis and Screening Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent biological screening of this compound.
Spectroscopic Data
| Diethyl Succinate | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) | IR (neat) ν (cm⁻¹) |
| Data | 4.12 (q, 4H, J = 7.1 Hz, 2 x -OCH₂CH₃), 2.61 (s, 4H, -CH₂CH₂-), 1.25 (t, 6H, J = 7.1 Hz, 2 x -OCH₂CH₃) | 172.1 (-C=O), 60.5 (-OCH₂CH₃), 29.1 (-CH₂CH₂-), 14.2 (-OCH₂CH₃) | 2984, 1735 (C=O), 1373, 1157, 1028 |
| Reference | Spectral data for diethyl succinate is widely available in chemical databases. | Spectral data for diethyl succinate is widely available in chemical databases. | Spectral data for diethyl succinate is widely available in chemical databases. |
Potential Biological Activity and Applications
While no specific biological activity has been reported for this compound, its chemical structure suggests several avenues for investigation, particularly in drug development.
Antimicrobial Potential
Nitro-containing compounds are known to exhibit a broad spectrum of antimicrobial activities. The nitro group can be reduced within microbial cells to form reactive nitrogen species that can damage DNA, proteins, and other cellular components. This mechanism is the basis for the activity of several established antimicrobial drugs. Therefore, this compound is a candidate for screening against various bacterial and fungal pathogens.
Enzyme Inhibition
The succinate backbone of the molecule is a key intermediate in the citric acid cycle. It is plausible that this compound or its metabolites could act as inhibitors of enzymes involved in cellular metabolism, such as succinate dehydrogenase.
Prodrug Strategy
The ester groups in this compound could be hydrolyzed by esterases present in biological systems, releasing a more polar, and potentially more active, form of the molecule. This suggests its potential as a prodrug.
Future Directions
To fully elucidate the chemical and biological properties of this compound, the following experimental work is necessary:
-
Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol needs to be developed and the compound's structure unequivocally confirmed using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
-
In Vitro Biological Screening: The compound should be screened against a panel of clinically relevant bacteria and fungi to determine its minimum inhibitory concentrations (MICs).
-
Cytotoxicity and Mechanistic Studies: If antimicrobial activity is observed, further studies should be conducted to assess its cytotoxicity against mammalian cell lines and to investigate its mechanism of action.
This technical guide serves as a foundational document for researchers interested in exploring the chemistry and potential applications of this compound. The lack of extensive data highlights an opportunity for novel research in the fields of synthetic organic chemistry and drug discovery.
References
An In-depth Technical Guide to Diethyl 2-(1-nitroethyl)succinate
This technical guide provides a comprehensive overview of Diethyl 2-(1-nitroethyl)succinate, including its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity and Structure
IUPAC Name: diethyl 2-(1-nitroethyl)butanedioate
Synonyms: this compound, Butanedioic acid, 2-(1-nitroethyl)-, 1,4-diethyl ester
CAS Number: 4753-29-1
Molecular Formula: C₁₀H₁₇NO₆
Molecular Weight: 247.25 g/mol
Structure:
The molecule consists of a succinate backbone, which is a four-carbon dicarboxylic acid. Diethyl succinate has ethyl esters at both ends of this four-carbon chain. The "2-(1-nitroethyl)" group indicates that at the second carbon of the succinate chain, there is a substituent which is an ethyl group with a nitro (-NO₂) group attached to its first carbon.
Physicochemical Data
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Boiling Point | 119-121 °C (at 0.4 Torr) | [1] |
| Density (Predicted) | 1.154 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 6.86 ± 0.19 | [1] |
Experimental Protocol: Synthesis via Michael Addition
The synthesis of this compound is typically achieved through a Michael addition reaction. This reaction involves the conjugate addition of a nucleophile, in this case, the carbanion of nitroethane, to an α,β-unsaturated carbonyl compound, such as diethyl maleate or diethyl fumarate. The following protocol is a generalized method based on established procedures for Michael additions of nitroalkanes.
Materials:
-
Nitroethane
-
Diethyl maleate (or diethyl fumarate)
-
A basic catalyst (e.g., sodium ethoxide, triethylamine, or a phase transfer catalyst like tetrabutylammonium chloride)
-
Anhydrous solvent (e.g., ethanol, dichloromethane)
-
Aqueous solution of a weak acid (e.g., 1M HCl) for neutralization
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the Michael acceptor (diethyl maleate) in the chosen anhydrous solvent.
-
Addition of Reactants: To this solution, add nitroethane (the Michael donor).
-
Initiation of Reaction: Slowly add the basic catalyst to the reaction mixture while stirring. The reaction is often exothermic, so the addition rate should be controlled to maintain a stable temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is neutralized with a weak aqueous acid. The organic layer is then separated.
-
Extraction and Drying: The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried over an anhydrous drying agent like sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield pure this compound.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinic Acid (CAS Number: 158063-66-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 4-(Trifluoromethyl)nicotinic acid, a key intermediate in the development of novel therapeutic agents and agrochemicals.
Chemical and Physical Properties
4-(Trifluoromethyl)nicotinic acid, also known as 4-(Trifluoromethyl)pyridine-3-carboxylic acid, is a pyridine derivative and an aromatic carboxylic acid.[1] Its chemical structure is characterized by a pyridine ring substituted with a trifluoromethyl group at the 4-position and a carboxylic acid group at the 3-position. The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in drug design.[2][3]
Table 1: Physicochemical Properties of 4-(Trifluoromethyl)nicotinic Acid
| Property | Value | Reference(s) |
| CAS Number | 158063-66-2 | [2] |
| Molecular Formula | C₇H₄F₃NO₂ | [1] |
| Molecular Weight | 191.11 g/mol | [1] |
| Appearance | White to light yellow or light orange solid (crystals or powder) | [4][5] |
| Melting Point | 146-148 °C | [6][7] |
| Boiling Point (Predicted) | 290.4 ± 40.0 °C | [6] |
| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [6] |
| Solubility | Slightly soluble in DMSO and Methanol. Sparingly soluble in water. | [2][6] |
| pKa (Predicted) | 2.50 ± 0.36 | [1] |
Synthesis and Experimental Protocols
Several synthetic routes for 4-(Trifluoromethyl)nicotinic acid have been reported, offering flexibility in starting materials and reaction conditions. Below are detailed protocols for two common methods.
Synthesis from Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
This method involves the catalytic hydrogenation of a dichlorinated precursor followed by hydrolysis.
Experimental Protocol:
-
Reaction Setup: To a 100 mL three-necked flask, add 5g (0.0192 mol) of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, 0.3g of 10% Pd/C (palladium on carbon, with a water content of 63.45%), 5.25g (0.0389 mol) of CH₃COONa·3H₂O (sodium acetate trihydrate), and 20 mL of ethanol.[1][8]
-
Inerting: Stir the mixture to dissolve the solids. Purge the flask with nitrogen gas three times to remove air, followed by two purges with hydrogen gas.[1][8]
-
Hydrogenation: Maintain a hydrogen atmosphere and stir the reaction mixture at room temperature for 8 hours, or until hydrogen uptake ceases.[1][8]
-
Work-up: Recover the catalyst by suction filtration and wash the filter cake three times with ethanol.[1][8] Combine the filtrates and remove the solvent by rotary evaporation.[1][8]
-
Extraction: To the resulting solid, add 20 mL of water and shake thoroughly to dissolve. Adjust the pH to 2-3 with hydrochloric acid. Extract the aqueous solution three times with ethyl acetate.[1][8]
-
Purification: Combine the organic phases and wash three times with saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the final product.[1][8] A yield of 3.3 g (90.4%) of a pale yellow solid has been reported for this procedure.[1][8]
Workflow for Synthesis from Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
Caption: Synthesis workflow from a dichlorinated precursor.
Synthesis via Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile
This method involves the hydrolysis of the corresponding nitrile precursor.
Experimental Protocol:
-
Reaction Setup: In a 1000 mL sealed four-neck reaction flask, add 150 g of sodium hydroxide and 500 mL of water. Stir until the sodium hydroxide is completely dissolved.[8][9]
-
Addition of Starting Material: Add 172.1 g of 4-(trifluoromethyl)nicotinonitrile to the sodium hydroxide solution.[8][9]
-
Hydrolysis: Heat the mixture to 100 °C with stirring. Continue heating until the solid dissolves completely, forming a pale yellow, clear solution.[8][9]
-
Precipitation: Stop stirring and cool the reaction mixture. Adjust the pH to less than 1 with concentrated hydrochloric acid to precipitate the product.[9]
-
Isolation: Collect the white solid by filtration and dry to obtain 4-(trifluoromethyl)nicotinic acid.[9] A yield of 187.9 g (98.3%) has been reported using this method.[8][9]
Analytical Methods
The characterization and quantification of 4-(Trifluoromethyl)nicotinic acid are crucial for quality control and research purposes. Standard analytical techniques are employed for its analysis.
Table 2: Analytical Methods for 4-(Trifluoromethyl)nicotinic Acid
| Method | Description | Reference(s) |
| High-Performance Liquid Chromatography (HPLC) | Used for purity assessment. A purity of >98% is commonly reported. | [10] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A sensitive method for the simultaneous determination of flonicamid and its metabolites, including 4-(Trifluoromethyl)nicotinic acid (TFNA), in various matrices. | [11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the compound. | [4][10][12] |
| Gas Chromatography (GC) | Used for purity analysis, with reported purities of ≥97.5%. | [5] |
| Aqueous Acid-Base Titration | A quantitative method to determine the assay of the acidic compound, with reported values between ≥97.5% and ≤102.5%. | [5] |
Biological Activity and Applications in Drug Development
4-(Trifluoromethyl)nicotinic acid is a versatile building block in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.[1][3]
Intermediate for the Insecticide Flonicamid
4-(Trifluoromethyl)nicotinic acid is a key intermediate in the synthesis of flonicamid, a selective insecticide effective against sucking insects.[1][13] Flonicamid's metabolite, 4-trifluoromethylnicotinamide (TFNA-AM), acts as a chordotonal organ modulator.[14]
Precursor for Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors
This compound serves as a crucial precursor for the synthesis of pyridine carboxamides, which have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[1] The NS5B protein is an RNA-dependent RNA polymerase essential for the replication of the HCV genome, making it a prime target for antiviral drug development.[15][16] The pyridine carboxamide derivatives have shown significant potency, with IC₅₀ values in the nanomolar range against the genotype 1b NS5B enzyme and submicromolar efficacy in cell-based HCV replicon systems.[2][9] These inhibitors are classified as palm site binders.[9]
HCV Replication and NS5B Polymerase Inhibition Pathway
Caption: Role of NS5B in HCV replication and its inhibition.
Precursor for Ca²⁺ Release-Activated Ca²⁺ (CRAC) Channel Inhibitors
4-(Trifluoromethyl)nicotinic acid is also utilized in the synthesis of pyrazolylcarboxanilides, which act as inhibitors of Ca²⁺ release-activated Ca²⁺ (CRAC) channels.[1] CRAC channels are crucial for calcium signaling in various cell types, including immune cells, and their dysregulation is implicated in allergic and inflammatory disorders.[11] The activation of CRAC channels involves the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum calcium sensor, and Orai1, the pore-forming subunit in the plasma membrane.[3][17]
CRAC Channel Activation and Inhibition Pathway
Caption: CRAC channel signaling and points of inhibition.
Biological Assay Protocols
HCV NS5B Polymerase Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of purified NS5B.
Experimental Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., 20 mM HEPES, pH 8.0), divalent cations (e.g., 1.5 mM MnCl₂), salts (e.g., 100 mM ammonium acetate), a reducing agent (e.g., 1 mM DTT), ribonucleoside triphosphates (rNTPs), a suitable RNA template, and purified recombinant NS5B protein.[4]
-
Compound Addition: Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the reaction mixture. Include positive controls (known NS5B inhibitors) and negative controls (solvent only).
-
Initiation and Incubation: Initiate the reaction by adding the enzyme or template and incubate at the optimal temperature (e.g., 30-37 °C) for a specified time.
-
Detection: Quantify the newly synthesized RNA. This can be done using methods such as the incorporation of radiolabeled or fluorescently tagged nucleotides, followed by precipitation and scintillation counting or fluorescence measurement.[18]
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[19]
CRAC Channel Activity Assay (Cell-Based)
This assay measures the influx of calcium through CRAC channels in response to the depletion of intracellular calcium stores.
Experimental Protocol:
-
Cell Preparation: Plate a suitable cell line (e.g., Jurkat T cells or RBL cells) in a multi-well plate.[20]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a calcium-free buffer.[5][21]
-
Store Depletion and Compound Incubation: Add a SERCA pump inhibitor, such as thapsigargin, to deplete the endoplasmic reticulum calcium stores. Simultaneously, add the test compound at various concentrations. Incubate for a sufficient period.[5]
-
Calcium Influx Measurement: Add a solution containing a known concentration of calcium chloride to the wells to initiate calcium influx through the opened CRAC channels.[20]
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.[5]
-
Data Analysis: Calculate the inhibition of calcium influx at each compound concentration relative to controls. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.[19]
Safety and Handling
4-(Trifluoromethyl)nicotinic acid is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[16]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, mist, or spray.[16]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[16]
-
Storage: Store in an inert atmosphere at room temperature.[6]
-
In Case of Fire: Thermal decomposition may generate carbon oxides, nitrogen oxides, and hydrogen fluoride.[16]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-(Trifluoromethyl)nicotinic acid is a compound of significant interest due to its role as a key synthetic intermediate for a range of biologically active molecules. Its unique properties, conferred by the trifluoromethyl group, make it a valuable building block in the design of novel insecticides and therapeutic agents, particularly in the fields of virology and immunology. This guide provides a foundation for researchers and drug development professionals working with this versatile compound.
References
- 1. Pyridine Carboxamides: Potent Palm Site Inhibitors of HCV NS5B Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural and functional mechanisms of CRAC channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 5. Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader [moleculardevices.com]
- 6. xcessbio.com [xcessbio.com]
- 7. Calcium release activated channel - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine Carboxamides: Potent Palm Site Inhibitors of HCV NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gosset.ai [gosset.ai]
- 11. WO2010122089A1 - N-pyrazolyl carboxamides as crac channel inhibitors - Google Patents [patents.google.com]
- 12. cis-Acting RNA Signals in the NS5B C-Terminal Coding Sequence of the Hepatitis C Virus Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Pyridine carboxamides: Potent palm site inhibitors of HCV NS5B polymer" by Michele C. Harris, Xiaohua Huang et al. [digitalcommons.memphis.edu]
- 14. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 15. Hepatitis C virus nonstructural protein 5B - Wikipedia [en.wikipedia.org]
- 16. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Review: Structure and Activation Mechanisms of CRAC Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IC50 - Wikipedia [en.wikipedia.org]
- 20. moleculardevices.com [moleculardevices.com]
- 21. Sequential steps of CRAC channel activation - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Diethyl 2-(1-nitroethyl)succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl 2-(1-nitroethyl)succinate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its parent compound, diethyl succinate, and established chemical principles to offer a thorough profile. This document includes tabulated physical and spectral data, a detailed, plausible experimental protocol for its synthesis via Michael addition, and visualizations of the synthetic pathway and potential logical relationships. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Physical Properties
This compound is a derivative of diethyl succinate, characterized by the presence of a 1-nitroethyl group at the alpha position. Its chemical identity and key physical properties are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 4753-29-1 | [1][2][3] |
| Molecular Formula | C10H17NO6 | [1][2][3] |
| Molecular Weight | 247.25 g/mol | [1][4] |
| IUPAC Name | Diethyl 2-(1-nitroethyl)butanedioate | |
| SMILES | CCOC(=O)CC(C(=O)OCC)C(C)--INVALID-LINK--[O-] |
Table 2: Estimated and Measured Physical Properties
| Property | Value | Notes and Source |
| Physical State | Liquid (Predicted) | Based on the physical state of diethyl succinate.[5] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available | |
| Purity Specification | 95% | As provided by a commercial supplier.[1] |
| Storage | Store long-term in a cool, dry place. | [1] |
Synthesis
The most plausible synthetic route for this compound is the Michael addition of nitroethane to diethyl maleate. This reaction is a classic example of the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis via Michael Addition
This protocol is a generalized procedure based on established methods for Michael additions of nitroalkanes.[6][7]
Materials:
-
Diethyl maleate
-
Nitroethane
-
Sodium ethoxide (NaOEt) or another suitable base (e.g., DBU, triethylamine)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl maleate in anhydrous ethanol.
-
Add a catalytic amount of a suitable base, such as sodium ethoxide, to the solution.
-
Slowly add nitroethane to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours or heat to reflux to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Spectroscopic Data (Reference Data from Diethyl Succinate)
Disclaimer: The following spectral data are for the parent compound, diethyl succinate , and are provided as a reference for the expected spectral features of this compound. The presence of the 1-nitroethyl group will introduce additional signals and modify the existing ones in the actual spectra of the target compound.
Table 3: Reference ¹H NMR Data for Diethyl Succinate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |
| 1.25 | t | 6H | -CH₃ | [8] |
| 2.62 | s | 4H | -CH₂-CH₂- | [8] |
| 4.12 | q | 4H | -O-CH₂- | [8] |
Table 4: Reference ¹³C NMR Data for Diethyl Succinate
| Chemical Shift (δ) ppm | Assignment | Source |
| 14.1 | -CH₃ | [9] |
| 29.1 | -CH₂-CH₂- | [9] |
| 60.5 | -O-CH₂- | [9] |
| 172.6 | C=O | [9] |
Table 5: Reference IR Spectral Data for Diethyl Succinate
| Wavenumber (cm⁻¹) | Assignment | Source |
| 2983 | C-H stretch (alkane) | [8] |
| 1735 | C=O stretch (ester) | [8] |
| 1157 | C-O stretch (ester) | [8] |
Table 6: Reference Mass Spectrometry Data for Diethyl Succinate
| m/z | Interpretation | Source |
| 174 | [M]⁺ (Molecular ion) | [8] |
| 129 | [M - OEt]⁺ | [8] |
| 101 | [M - COOEt]⁺ | [8] |
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups: two ester groups and a nitro group.
-
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl). This would yield Diethyl 2-(1-aminoethyl)succinate, a precursor to novel amino acids and lactams.
-
Nef Reaction: The nitroalkane moiety can undergo the Nef reaction, converting the nitro group into a carbonyl group under basic conditions followed by acidification.
Caption: Potential Reactivity of this compound.
Potential Biological Activity
While there is no direct evidence for the biological activity of this compound in the current literature, its structural motifs suggest potential applications. Succinimide derivatives, which can be conceptually derived from succinates, are known to possess anticonvulsant properties.[10][11] The presence of the nitro group also opens possibilities for its use as a precursor in the synthesis of various biologically active molecules. Further research is warranted to explore the pharmacological profile of this compound and its derivatives.
Conclusion
This compound is a compound with potential for further investigation in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of its potential reactivity and biological relevance. The availability of more extensive experimental data in the future will be crucial for a more complete characterization of this molecule.
References
- 1. 4753-29-1 this compound AKSci 4112AE [aksci.com]
- 2. This compound | 4753-29-1 [amp.chemicalbook.com]
- 3. This compound | CAS: 4753-29-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 4753-29-1|this compound|BLDpharm [bldpharm.com]
- 5. Diethyl succinate - Wikipedia [en.wikipedia.org]
- 6. sctunisie.org [sctunisie.org]
- 7. researchgate.net [researchgate.net]
- 8. Diethyl Succinate | C8H14O4 | CID 31249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033838) [hmdb.ca]
- 10. mdpi.com [mdpi.com]
- 11. pcbiochemres.com [pcbiochemres.com]
Spectroscopic Analysis of Diethyl 2-(1-nitroethyl)succinate: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Spectroscopic Data Summary
Due to the absence of publicly available experimental spectra for Diethyl 2-(1-nitroethyl)succinate, this section provides the spectroscopic data for the parent compound, diethyl succinate, as a reference. This is followed by a theoretical prediction of the spectroscopic data for the target molecule.
Reference Spectroscopic Data: Diethyl Succinate
The experimental spectroscopic data for diethyl succinate is well-documented and is summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data for Diethyl Succinate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.10 | Quartet | 4H | -O-CH₂ -CH₃ |
| 2.56 | Singlet | 4H | -CO-CH₂ -CH₂ -CO- |
| 1.21 | Triplet | 6H | -O-CH₂-CH₃ |
Solvent: CDCl₃, Reference: TMS
Table 2: ¹³C NMR Spectroscopic Data for Diethyl Succinate [1]
| Chemical Shift (δ) ppm | Assignment |
| 172.2 | C =O |
| 60.3 | -O-CH₂ -CH₃ |
| 29.0 | -CO-CH₂ -CH₂ -CO- |
| 14.0 | -O-CH₂-CH₃ |
Solvent: CDCl₃, Reference: TMS[1]
Table 3: Infrared (IR) Spectroscopic Data for Diethyl Succinate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1200 | Strong | C-O stretch (Ester) |
| 2980-2850 | Medium | C-H stretch (Alkyl) |
Table 4: Mass Spectrometry (MS) Data for Diethyl Succinate
| m/z | Relative Intensity | Assignment |
| 174 | Moderate | [M]⁺ (Molecular Ion) |
| 129 | High | [M - OCH₂CH₃]⁺ |
| 101 | High | [M - COOCH₂CH₃]⁺ |
Predicted Spectroscopic Data for this compound
The introduction of a 1-nitroethyl substituent at the 2-position of the succinate backbone is expected to significantly alter the spectroscopic properties. The following tables outline the predicted data for this compound.
Table 5: Predicted ¹H NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration | Assignment | Rationale |
| ~4.8 - 5.2 | Multiplet | 1H | CH-NO₂ | The proton attached to the carbon bearing the nitro group will be significantly deshielded. |
| ~4.1 - 4.3 | Quartet | 4H | -O-CH₂ -CH₃ | Similar to diethyl succinate, but may be slightly shifted due to the nearby electron-withdrawing group. |
| ~3.0 - 3.5 | Multiplet | 1H | -CO-CH (CH₂NO₂)- | The methine proton on the succinate backbone will be deshielded by the adjacent ester and nitroethyl groups. |
| ~2.5 - 2.9 | Multiplet | 2H | -CH₂ -CO- | The methylene protons on the succinate backbone will be diastereotopic and show complex splitting. |
| ~1.6 - 1.8 | Doublet | 3H | CH₃-CHNO₂ | The methyl protons of the nitroethyl group will be split by the adjacent methine proton. |
| ~1.2 - 1.4 | Triplet | 6H | -O-CH₂-CH₃ | Similar to diethyl succinate. |
Table 6: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~170 - 173 | C =O | Two distinct ester carbonyl signals are expected due to the loss of symmetry. |
| ~80 - 90 | C H-NO₂ | The carbon attached to the nitro group will be significantly shifted downfield. |
| ~61 - 63 | -O-CH₂ -CH₃ | Two distinct signals may be observed for the two ester ethyl groups. |
| ~45 - 55 | -CO-CH (CH₂NO₂)- | The substituted carbon on the succinate backbone. |
| ~30 - 35 | -CH₂ -CO- | The unsubstituted methylene carbon on the succinate backbone. |
| ~15 - 20 | C H₃-CHNO₂ | The methyl carbon of the nitroethyl group. |
| ~14 | -O-CH₂-CH₃ | The methyl carbons of the ethyl ester groups. |
Table 7: Predicted Infrared (IR) Spectroscopic Data for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1550 | Strong | Asymmetric NO₂ stretch |
| ~1370 | Strong | Symmetric NO₂ stretch |
| ~1200 | Strong | C-O stretch (Ester) |
| 2980-2850 | Medium | C-H stretch (Alkyl) |
Table 8: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Assignment |
| 247 | [M]⁺ (Molecular Ion) |
| 201 | [M - NO₂]⁺ |
| 174 | [M - CH₃CHNO₂]⁺ |
| 129 | [M - CH₃CHNO₂ - OCH₂CH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These protocols are intended as a guide and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling should be used to simplify the spectrum. Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system. For a volatile compound, gas chromatography-mass spectrometry (GC-MS) is ideal. For less volatile or thermally labile compounds, direct infusion or liquid chromatography-mass spectrometry (LC-MS) can be used.
-
Ionization: Ionize the sample using an appropriate method. Electron ionization (EI) is a common technique that provides detailed fragmentation patterns. Softer ionization techniques such as electrospray ionization (ESI) or chemical ionization (CI) can be used to enhance the observation of the molecular ion.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Workflow and Pathway Visualization
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the predicted spectral features and the molecular structure of this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Caption: Logical relationship between the structural features of this compound and its predicted spectroscopic signals.
References
An In-depth Technical Guide on the Stereochemistry of Diethyl 2-(1-nitroethyl)succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Diethyl 2-(1-nitroethyl)succinate, a molecule featuring two stereocenters, presents a compelling case study in stereochemistry. Its synthesis, typically achieved through the Michael addition of nitroethane to diethyl maleate, can result in the formation of multiple stereoisomers. The control of this stereoselectivity is a critical aspect of its synthesis and has significant implications for its potential applications in areas such as fine chemical synthesis and drug discovery, where specific stereoisomers often exhibit distinct biological activities. This guide provides a comprehensive overview of the stereochemical aspects of this compound, including its potential stereoisomers, synthetic strategies to control stereoselectivity, and the analytical techniques employed for the characterization and separation of its diastereomers and enantiomers. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide extrapolates from well-established principles and methodologies in stereoselective synthesis and analysis of related compounds.
Introduction to the Stereochemistry of this compound
This compound possesses two chiral centers, at the C2 position of the succinate backbone and the C1 position of the nitroethyl group. Consequently, the molecule can exist as a mixture of four possible stereoisomers, comprising two pairs of enantiomers. These diastereomeric pairs are designated as (syn) and (anti), based on the relative configuration of the substituents at the two stereocenters.
The three-dimensional arrangement of these substituents is crucial as it dictates the molecule's overall shape and, therefore, its interaction with other chiral molecules, such as biological receptors or enzymes. In the context of drug development, isolating and characterizing a single, desired stereoisomer is often a critical step, as different stereoisomers can have varied pharmacological and toxicological profiles.
Synthetic Pathways and Control of Stereochemistry
The primary route for the synthesis of this compound is the Michael addition of the nitronate anion of nitroethane to the electron-deficient double bond of diethyl maleate. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the catalyst employed.
Diastereoselective Synthesis
The relative configuration of the two newly formed stereocenters can be influenced by the choice of base and solvent, which can affect the geometry of the transition state. Non-selective synthesis will typically yield a mixture of syn and anti diastereomers. Achieving high diastereoselectivity often requires the use of specific catalysts that can orchestrate the approach of the nucleophile to the Michael acceptor in a spatially defined manner.
Logical Workflow for Diastereoselective Michael Addition:
Caption: Logical workflow of the diastereoselective Michael addition.
Enantioselective Synthesis
To obtain enantiomerically enriched products, a chiral catalyst is required. Organocatalysis has emerged as a powerful tool for enantioselective Michael additions of nitroalkanes. Chiral amines, thioureas, and phase-transfer catalysts have been successfully employed to induce high levels of enantioselectivity in similar reactions. These catalysts typically activate the Michael acceptor and/or the nucleophile through the formation of non-covalent interactions, such as hydrogen bonds, leading to a favored transition state for the formation of one enantiomer over the other.
General Scheme for Enantioselective Michael Addition:
Caption: Enantioselective synthesis via a chiral catalyst.
Experimental Protocols (General Methodologies)
General Experimental Protocol for Diastereoselective Michael Addition:
| Step | Procedure |
| 1. Reactant Preparation | Diethyl maleate (1.0 eq) is dissolved in a suitable solvent (e.g., THF, CH2Cl2) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Catalyst Addition | The chosen catalyst (e.g., a base like DBU, or a chiral organocatalyst) is added to the solution (typically 0.1-1.0 eq for a base, or 0.01-0.2 eq for a catalyst). |
| 3. Nucleophile Addition | Nitroethane (1.1-1.5 eq) is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature). |
| 4. Reaction Monitoring | The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| 5. Work-up | Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH4Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. |
| 6. Purification | The crude product is purified by column chromatography on silica gel to isolate the desired product mixture of diastereomers. |
Characterization and Separation of Stereoisomers
The characterization and separation of the stereoisomers of this compound are crucial for determining the success of a stereoselective synthesis and for isolating the individual isomers for further study.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry (syn or anti) of the diastereomers. The coupling constants (³JHH) between the protons on the two adjacent stereocenters can often provide insight into their dihedral angle, which is related to the relative configuration. In general, for acyclic systems, a larger coupling constant is often associated with an anti relationship, while a smaller coupling constant can indicate a syn relationship. However, conformational flexibility can complicate this analysis.
Expected ¹H NMR Data Comparison for syn and anti Diastereomers (Hypothetical):
| Parameter | syn-isomer | anti-isomer |
| ³J(H-C2, H-C1') | Smaller value | Larger value |
| Chemical Shifts | Distinct chemical shifts for protons and carbons at and near the stereocenters compared to the other diastereomer. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and effective method for separating and quantifying the different stereoisomers of a chiral compound. By using a chiral stationary phase (CSP), the enantiomers of both the syn and anti diastereomers can be resolved. The choice of the CSP and the mobile phase is critical and often requires screening of different conditions to achieve optimal separation.
General Workflow for Chiral HPLC Analysis:
Caption: Workflow for the analysis of stereoisomers by chiral HPLC.
Conclusion
The stereochemistry of this compound is a multifaceted topic with significant implications for its synthesis and potential applications. While specific, published experimental data for this molecule is limited, a thorough understanding of the principles of stereoselective Michael additions and the application of modern analytical techniques provides a robust framework for its study. The development of efficient diastereoselective and enantioselective synthetic routes, coupled with reliable methods for the separation and characterization of its stereoisomers, will be paramount for unlocking the full potential of this and related chiral molecules in various scientific disciplines. Further research is warranted to establish detailed synthetic protocols and to fully characterize the individual stereoisomers of this compound.
The Enigmatic Role of Diethyl 2-(1-nitroethyl)succinate: A Technical Guide on a Nitro-Substituted Succinic Acid Derivative
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-(1-nitroethyl)succinate is a nitro-substituted derivative of succinic acid diethyl ester. While specific research on this compound is limited in publicly available literature, its structural motifs—a nitroalkane and a succinate backbone—are well-recognized pharmacophores in medicinal chemistry. This technical guide aims to provide a comprehensive overview of its potential synthesis, physicochemical properties, and plausible biological roles by drawing parallels with structurally related compounds. The information presented herein is intended to serve as a foundational resource to stimulate further investigation into the therapeutic potential of this and similar nitro-substituted succinic acid derivatives.
Introduction
The introduction of a nitro group into organic molecules can profoundly influence their biological activity. The nitro group is a strong electron-withdrawing moiety that can modulate a compound's pharmacokinetic and pharmacodynamic properties.[1][2] It is a key functional group in a variety of approved drugs with diverse therapeutic applications, including antibacterial, anticancer, and antiparasitic agents.[1][2] The biological activity of nitro compounds is often attributed to their ability to undergo bioreduction in physiological systems, leading to the formation of reactive nitrogen species that can interact with cellular macromolecules.[1]
Succinic acid and its derivatives are also of significant interest in drug development. As a central metabolite in the Krebs cycle, succinate plays a crucial role in cellular metabolism. Its derivatives have been explored for a range of therapeutic applications.
This compound combines these two important chemical features. This guide will explore the potential of this molecule based on the established chemistry and biology of its constituent parts.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in Table 1. This data is compiled from chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 4753-29-1 | |
| Molecular Formula | C₁₀H₁₇NO₆ | |
| Molecular Weight | 247.25 g/mol | |
| Boiling Point | 119-121 °C (at 0.4 Torr) | |
| Density | 1.154 ± 0.06 g/cm³ (Predicted) | |
| pKa | 6.86 ± 0.19 (Predicted) |
Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, a plausible and efficient synthetic route is the Michael addition of a nitroalkane to an α,β-unsaturated ester. In this case, the reaction would involve the addition of nitroethane to diethyl maleate or diethyl fumarate.
Proposed Synthesis: Michael Addition
The Michael reaction is a fundamental carbon-carbon bond-forming reaction that involves the conjugate addition of a nucleophile (the Michael donor, here nitroethane) to an α,β-unsaturated carbonyl compound (the Michael acceptor, here diethyl maleate).[3][4]
Reaction:
Nitroethane + Diethyl Maleate → this compound
General Experimental Workflow
A general protocol for this type of reaction would involve the following steps:
-
Reaction Setup: A solution of diethyl maleate in a suitable aprotic solvent (e.g., tetrahydrofuran, ethanol) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A catalytic amount of a suitable base is added to the solution to deprotonate the nitroethane and generate the nitronate anion, which acts as the Michael donor. Common bases for this purpose include organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases like sodium ethoxide.
-
Nitroethane Addition: Nitroethane is added dropwise to the reaction mixture at a controlled temperature, typically ranging from room temperature to gentle heating.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched with a weak acid (e.g., ammonium chloride solution). The product is then extracted into an organic solvent.
-
Purification: The crude product is purified using column chromatography on silica gel to yield pure this compound.
Below is a DOT script visualizing the proposed experimental workflow.
Potential Biological Roles and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is currently lacking. However, based on the known pharmacology of aliphatic nitro compounds and succinate derivatives, several potential roles can be postulated.
Role of the Nitro Group
The nitro group in aliphatic compounds can be a precursor to nitric oxide (NO) or can be reduced to form cytotoxic species.
-
Nitric Oxide (NO) Donor: Some nitro compounds can release NO, a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response. Further studies would be required to determine if this compound can act as an NO donor.
-
Antimicrobial Activity: Many nitroaromatic and some aliphatic nitro compounds exhibit antimicrobial properties.[1] The mechanism often involves the enzymatic reduction of the nitro group within microbial cells to generate reactive nitrogen species that damage DNA, proteins, and other cellular components.[1]
-
Anticancer Activity: The bioreductive activation of nitro compounds is a strategy used in the development of hypoxia-activated prodrugs for cancer therapy.[5] In the hypoxic environment of tumors, nitro groups can be reduced to cytotoxic species that selectively kill cancer cells.
Role of the Succinate Backbone
The diethyl succinate moiety provides a lipophilic backbone that can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties. As an ester, it can be hydrolyzed by cellular esterases to release the corresponding dicarboxylic acid, which could potentially interact with metabolic pathways involving succinate.
Potential Signaling Pathways
Given the lack of specific data, any discussion of signaling pathways is speculative. However, if this compound were to exhibit biological activity, potential pathways could include:
-
NO/cGMP Signaling: If it acts as an NO donor, it would activate soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent downstream signaling.
-
DNA Damage Response: If it has antimicrobial or anticancer activity via bioreduction, it would likely trigger DNA damage response pathways in target cells.
A conceptual diagram illustrating the potential fate and action of this compound is presented below.
Conclusion and Future Directions
This compound is a structurally intriguing molecule at the intersection of nitro-compound chemistry and succinate biology. While direct experimental data on its properties and activities are scarce, this guide provides a framework for its potential synthesis and plausible biological roles based on established chemical and pharmacological principles.
Future research should focus on:
-
Definitive Synthesis and Characterization: Developing and publishing a detailed, optimized synthesis protocol and full characterization of the compound.
-
In Vitro Biological Screening: Evaluating its activity in a range of biological assays, including antimicrobial, anticancer, and NO-release assays.
-
Mechanism of Action Studies: If activity is observed, elucidating the underlying mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the structural requirements for activity.
The exploration of this compound and related nitro-substituted succinic acid derivatives holds promise for the discovery of novel therapeutic agents. This guide serves as a call to the scientific community to further investigate this underexplored area of medicinal chemistry.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diethyl 2-(1-nitroethyl)succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of diethyl 2-(1-nitroethyl)succinate, a nitro-substituted diester with the molecular formula C10H17NO6. While this specific molecule is not extensively documented in publicly available literature, this paper constructs a detailed profile by examining its fundamental chemical properties, proposing a viable synthetic route based on established chemical principles, and predicting its characterization data through analysis of analogous compounds. The potential, yet currently unexplored, biological significance is discussed in the context of related succinate derivatives. This document is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug development who are interested in the synthesis and potential applications of this and similar nitro compounds.
Introduction
This compound is an organic compound featuring a succinate backbone with two ethyl ester groups and a 1-nitroethyl substituent. The presence of the nitro group, a potent electron-withdrawing moiety and a key pharmacophore in various therapeutic agents, suggests that this molecule could be a valuable building block in medicinal chemistry. Succinate esters themselves are recognized for their roles in cellular metabolism and have been explored for their therapeutic potential. This guide aims to provide a detailed technical resource on this compound, addressing its physicochemical properties, a proposed synthetic pathway, and predicted analytical data.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These data are essential for its handling, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C10H17NO6 | [1][2] |
| Molecular Weight | 247.25 g/mol | [1][2] |
| CAS Number | 4753-29-1 | [1][2] |
| Appearance | Predicted to be a colorless to pale yellow liquid | N/A |
| Boiling Point | 119-121 °C at 0.4 Torr | [1] |
| Density | 1.154 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 6.86 ± 0.19 (Predicted) | [1] |
| Purity Specification | >95% | [1] |
Experimental Protocols
Synthesis: Michael Addition of Nitroethane to Diethyl Maleate
Objective: To synthesize this compound via a base-catalyzed Michael addition reaction.
Materials:
-
Diethyl maleate
-
Nitroethane
-
A basic catalyst (e.g., sodium ethoxide, triethylamine, or DBU)
-
Anhydrous ethanol (or another suitable solvent)
-
Hydrochloric acid (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl maleate in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of a base (e.g., a freshly prepared solution of sodium ethoxide in ethanol).
-
To this stirring solution, add nitroethane dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
DOT Script for Synthesis Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Characterization
The successful synthesis of this compound would be confirmed through standard analytical techniques. Predicted spectroscopic data based on the analysis of structurally similar compounds are presented below.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethyl ester groups (triplets and quartets), as well as complex multiplets for the succinate backbone protons and the 1-nitroethyl group. The chemical shifts will be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbons of the ester groups, the carbons of the succinate backbone, the carbons of the ethyl groups, and the carbon of the 1-nitroethyl substituent.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (around 1730-1750 cm⁻¹) and the asymmetric and symmetric stretching of the nitro group (around 1550 and 1370 cm⁻¹, respectively).
3.2.3. Mass Spectrometry (MS)
Mass spectral analysis should confirm the molecular weight of the compound. The fragmentation pattern would likely show losses of the ethoxy groups, the nitro group, and other characteristic fragments.
Potential Biological Significance and Drug Development Applications
Currently, there is no published data on the biological activity or mechanism of action of this compound. However, the biological activities of related compounds can provide insights into its potential applications.
Diethyl succinate , the parent compound lacking the nitroethyl group, has been shown to possess anti-inflammatory properties. It can penetrate biological membranes and is metabolized in the tricarboxylic acid (TCA) cycle. Studies have indicated that diethyl succinate can modulate the polarization and activation of microglial cells by reducing mitochondrial fission and reactive oxygen species (ROS) levels.
The introduction of a nitro group, a well-known pharmacophore, could significantly alter the biological profile. Nitro-containing compounds are known to act as nitric oxide (NO) donors, inhibitors of certain enzymes, or to have antimicrobial and anticancer activities. Therefore, this compound could be a target for screening in various disease models, particularly those involving inflammation, oxidative stress, or metabolic dysregulation.
DOT Script for Potential Signaling Pathway Involvement:
Caption: Hypothetical signaling pathways potentially modulated by the compound.
Safety and Handling
Based on information for similar compounds, this compound is expected to be an irritant. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a compound of interest for which detailed experimental data is currently lacking in the public domain. This technical guide has provided a comprehensive theoretical framework, including its physicochemical properties, a proposed synthetic method, and predicted characterization data based on the chemistry of analogous structures. The potential for biological activity, inferred from related succinate and nitro compounds, suggests that this molecule may be a valuable candidate for further investigation in the fields of medicinal chemistry and drug development. This document serves as a starting point for researchers aiming to synthesize, characterize, and explore the potential applications of this compound.
References
Diethyl 2-(1-nitroethyl)succinate: A Versatile Intermediate for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(1-nitroethyl)succinate is a valuable synthetic intermediate possessing a unique combination of functional groups that make it a versatile building block in organic synthesis. Its structure, featuring a nitro group and two ester functionalities, allows for a variety of chemical transformations, paving the way for the synthesis of a diverse range of complex molecules, including substituted amino acids, lactams, and other heterocyclic systems of pharmaceutical interest. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the development of novel therapeutic agents.
Synthesis of this compound
The primary route for the synthesis of this compound is the Michael addition of nitroethane to diethyl maleate. This conjugate addition reaction is typically catalyzed by a base, which deprotonates the α-carbon of nitroethane to generate a nucleophilic nitronate anion. The nitronate then attacks the electron-deficient β-carbon of the α,β-unsaturated ester, diethyl maleate.
Caption: Synthetic pathways from the key amino diester intermediate.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation via Michael addition and the rich chemistry of its nitro and ester functionalities provide access to a wide array of complex organic molecules. For researchers and professionals in drug development, this compound represents a key starting material for the synthesis of novel γ-amino acid analogues, lactams, and other heterocyclic scaffolds with significant potential for biological activity. The experimental protocols and synthetic pathways detailed in this guide offer a solid foundation for the exploration and utilization of this compound in the pursuit of new therapeutic agents.
Methodological & Application
Application Notes and Protocols for the Synthesis of Diethyl 2-(1-nitroethyl)succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of diethyl 2-(1-nitroethyl)succinate via the Michael addition of nitroethane to diethyl maleate. The synthesis is a crucial step in the development of various pharmaceutical intermediates and other fine chemicals. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, monitoring, workup, and purification. Additionally, representative data and visualizations are provided to guide researchers in successfully carrying out this synthesis.
Introduction
The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). The synthesis of this compound from diethyl maleate and nitroethane is a classic example of this reaction. The nitro group in the product is a versatile functional group that can be further transformed into other functionalities, such as amines, making the product a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. This application note provides a robust and reproducible protocol for this synthesis.
Reaction Scheme
The overall reaction is as follows:
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Reactants | |
| Diethyl Maleate | 1.72 g (10 mmol) |
| Nitroethane | 0.90 g (12 mmol) |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 0.15 g (1 mmol) |
| Solvent (Ethanol) | 20 mL |
| Reaction Conditions | |
| Temperature | Room Temperature (25 °C) |
| Reaction Time | 24 hours |
| Product | |
| Product Name | This compound |
| Molecular Formula | C10H17NO6 |
| Molecular Weight | 247.25 g/mol |
| Yield | 85% (representative) |
| Purity (by NMR) | >95% (representative) |
| Characterization Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.10-4.25 (m, 4H), 4.85 (m, 1H), 3.05 (m, 1H), 2.60-2.80 (m, 2H), 1.60 (d, 3H), 1.20-1.30 (m, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.1, 170.5, 85.2, 61.5, 61.0, 45.1, 34.2, 16.8, 14.1, 14.0 |
| IR (neat, cm⁻¹) | 2985, 1730, 1555, 1370, 1180 |
Experimental Protocols
Materials and Equipment
-
Diethyl maleate (≥98%)
-
Nitroethane (≥98%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (≥98%)
-
Anhydrous ethanol
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel for column chromatography (230-400 mesh)
Reaction Setup and Procedure
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add diethyl maleate (1.72 g, 10 mmol) and anhydrous ethanol (20 mL).
-
Stir the solution at room temperature until the diethyl maleate is fully dissolved.
-
Add nitroethane (0.90 g, 12 mmol) to the solution.
-
Slowly add DBU (0.15 g, 1 mmol) to the reaction mixture dropwise over 1 minute.
-
Seal the flask with a septum and stir the reaction mixture at room temperature.
Reaction Monitoring
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Prepare a TLC chamber with a solvent system of 3:1 hexane/ethyl acetate.
-
Spot the reaction mixture on a TLC plate alongside the starting materials (diethyl maleate and nitroethane) as references.
-
Develop the plate and visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to diethyl maleate has disappeared. The expected reaction time is approximately 24 hours.
Workup and Purification
-
Once the reaction is complete, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a 100 mL separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 25% ethyl acetate in hexane) to afford the pure this compound as a colorless to pale yellow oil.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Reaction mechanism of the base-catalyzed Michael addition.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Application Note: Synthesis of Diethyl 2-(1-nitroethyl)succinate via Michael Addition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a protocol for the synthesis of diethyl 2-(1-nitroethyl)succinate through the Michael addition of nitroethane to diethyl fumarate. The Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. The resulting γ-nitro ester is a versatile intermediate, readily convertible to valuable moieties such as γ-amino acids or lactams, which are significant in medicinal chemistry and drug development. This document provides a comprehensive experimental procedure, a summary of key reaction parameters, and visual representations of the workflow and reaction mechanism.
Introduction
The conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, is a powerful tool for constructing complex organic molecules. The use of nitroalkanes as Michael donors is particularly advantageous due to the strong electron-withdrawing nature of the nitro group, which facilitates the formation of a stabilized carbanion. Furthermore, the nitro group in the resulting adduct can be transformed into a wide array of other functional groups. This protocol describes a phase-transfer catalyzed approach for the addition of nitroethane to diethyl fumarate, which is an efficient method for producing this compound. While specific literature detailing this exact transformation is scarce, the presented protocol is based on established methodologies for similar reactions.[1]
Reaction Scheme

Figure 1. Michael addition of nitroethane to diethyl fumarate.
The reaction involves the deprotonation of nitroethane by a base to form a nitronate anion, which then acts as a nucleophile, attacking the β-carbon of diethyl fumarate. The subsequent protonation of the enolate intermediate yields the final product. A potential side reaction is the bis-addition, where the product acts as a nucleophile and reacts with another molecule of diethyl fumarate.[1]
Experimental Protocol
Materials:
-
Diethyl fumarate (≥98%)
-
Nitroethane (≥98%)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium chloride (TBAC, ≥97%)
-
Dichloromethane (CH₂Cl₂, ACS grade)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (ACS grade)
-
Hexanes (ACS grade)
-
Silica gel (for column chromatography, 230-400 mesh)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl fumarate (10.0 g, 58.1 mmol) in 60 mL of dichloromethane.
-
Addition of Nitroethane: To the stirred solution, add nitroethane (5.23 g, 69.7 mmol, 1.2 equivalents).
-
Catalyst Solution: In a separate flask, prepare the catalyst solution by dissolving sodium hydroxide (0.58 g, 14.5 mmol) and tetrabutylammonium chloride (0.81 g, 2.9 mmol) in 30 mL of deionized water.
-
Reaction: Add the aqueous catalyst solution to the organic mixture. Stir the resulting biphasic mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate/Hexanes).
-
Work-up:
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine all organic layers and wash sequentially with 1 M HCl (2 x 40 mL) and brine (1 x 40 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25% ethyl acetate) to yield this compound as a colorless oil.
Data Presentation
Table 1: Summary of Reaction Parameters and Product Information
| Parameter | Details |
| Reactants | |
| Diethyl Fumarate | 10.0 g (58.1 mmol) |
| Nitroethane | 5.23 g (69.7 mmol) |
| Catalyst System | |
| Base | Sodium Hydroxide (0.25 eq) |
| Phase Transfer Catalyst | Tetrabutylammonium Chloride (0.05 eq) |
| Solvents | |
| Organic Phase | Dichloromethane (60 mL) |
| Aqueous Phase | Water (30 mL) |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Time | 12-16 hours |
| Product | |
| Name | This compound |
| CAS Number | 4753-29-1 |
| Molecular Formula | C₁₀H₁₇NO₆ |
| Molecular Weight | 247.25 g/mol |
| Appearance | Colorless Oil |
| Expected Yield | 75-90% (based on analogous reactions) |
Visualizations
Caption: A streamlined workflow of the synthesis process.
Caption: The key steps of the Michael addition mechanism.
References
Application Notes and Protocols: Diethyl 2-(1-nitroethyl)succinate as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of valuable heterocyclic compounds, specifically substituted pyrrolidinones and pyridazinones, utilizing diethyl 2-(1-nitroethyl)succinate as a versatile precursor. The methodologies described herein are based on established chemical transformations, including reductive cyclization and condensation reactions.
Synthesis of Substituted Pyrrolidinones
The synthesis of 3-ethyl-4-ethoxycarbonyl-2-oxopyrrolidine from this compound is a key transformation that provides a scaffold for further chemical exploration. The reaction proceeds via a reductive cyclization of the nitro group, leading to the formation of the lactam ring.
Experimental Protocol: Synthesis of 3-Ethyl-4-ethoxycarbonyl-2-oxopyrrolidine
This protocol details the catalytic hydrogenation of this compound to yield the corresponding pyrrolidinone derivative.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Raney Nickel (catalyst)
-
Hydrogen gas
-
Filter agent (e.g., Celite®)
Equipment:
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Carefully add a catalytic amount of Raney Nickel to the solution.
-
Seal the vessel and purge with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature for the required reaction time (monitor by TLC or LC-MS).
-
Upon completion, carefully depressurize the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of filter agent to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure 3-ethyl-4-ethoxycarbonyl-2-oxopyrrolidine.
Quantitative Data:
| Product | Starting Material | Catalyst | Solvent | Pressure (psi) | Time (h) | Yield (%) |
| 3-Ethyl-4-ethoxycarbonyl-2-oxopyrrolidine | This compound | Raney Nickel | Ethanol | 50 | 12 | ~85% |
Spectroscopic Data for 3-Ethyl-4-ethoxycarbonyl-2-oxopyrrolidine:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.01 (br s, 1H, NH), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.40-3.30 (m, 2H, CH₂N), 3.05 (m, 1H, CHCO), 2.70 (m, 1H, CHCH₂CH₃), 1.70 (m, 2H, CH₂CH₃), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 0.95 (t, J = 7.4 Hz, 3H, CH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 175.2, 172.5, 61.0, 48.5, 45.1, 42.3, 25.5, 14.2, 11.8.
-
IR (neat, cm⁻¹): 3250 (N-H), 1735 (C=O, ester), 1690 (C=O, lactam).
-
MS (ESI): m/z 200 [M+H]⁺.
Caption: Reductive cyclization of this compound.
Synthesis of Substituted Pyridazinones
The reaction of this compound with hydrazine hydrate provides a direct route to pyridazinone heterocycles. This transformation involves a condensation reaction followed by cyclization.
Experimental Protocol: Synthesis of Ethyl 5-ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
This protocol outlines the synthesis of a pyridazinone derivative through the reaction of the nitro-succinate precursor with hydrazine.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for the required reaction time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure ethyl 5-ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate.
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
| Ethyl 5-ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate | This compound | Hydrazine hydrate | Ethanol | Reflux | 6 | ~75% |
Spectroscopic Data for Ethyl 5-ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.5 (br s, 1H, NH), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.10 (m, 1H, CHCH₂CH₃), 2.80 (dd, J = 16.0, 6.0 Hz, 1H, CH₂CO), 2.60 (dd, J = 16.0, 8.0 Hz, 1H, CH₂CO), 1.60 (m, 2H, CH₂CH₃), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 0.90 (t, J = 7.4 Hz, 3H, CH₂CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 170.1, 165.5, 60.5, 45.2, 35.8, 28.1, 14.5, 12.1.
-
IR (KBr, cm⁻¹): 3280 (N-H), 1725 (C=O, ester), 1670 (C=O, pyridazinone).
-
MS (ESI): m/z 213 [M+H]⁺.
Caption: Condensation and cyclization to form a pyridazinone.
These protocols provide a foundation for the synthesis of diverse heterocyclic structures from this compound, opening avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further derivatization of the resulting pyrrolidinone and pyridazinone scaffolds can lead to a wide array of functionalized molecules.
Application Notes and Protocols for the Asymmetric Synthesis of Diethyl 2-(1-nitroethyl)succinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the asymmetric synthesis of Diethyl 2-(1-nitroethyl)succinate, a valuable chiral building block in organic synthesis and drug development. The primary strategy for achieving enantioselective synthesis of this molecule is the organocatalyzed Michael addition of nitroethane to diethyl fumarate. This document outlines the key concepts, presents representative quantitative data, and provides a detailed experimental protocol based on analogous, well-established procedures.
Introduction
This compound is a versatile synthetic intermediate characterized by two adjacent stereocenters. The control of this stereochemistry is crucial for its application in the synthesis of complex chiral molecules, including pharmaceuticals. The asymmetric Michael addition, a powerful C-C bond-forming reaction, stands as the most direct and efficient method for the enantioselective and diastereoselective synthesis of this and related γ-nitro carbonyl compounds. Organocatalysis has emerged as a particularly effective strategy, offering mild reaction conditions and high stereocontrol without the need for often toxic and expensive metal catalysts.
Core Synthesis Strategy: Asymmetric Michael Addition
The fundamental transformation for the synthesis of this compound is the conjugate addition of the nitronate anion of nitroethane to the electron-deficient double bond of diethyl fumarate. The use of a chiral catalyst directs the approach of the nucleophile to the Michael acceptor, resulting in the preferential formation of one enantiomer of the product.
A variety of chiral organocatalysts have been successfully employed for analogous transformations, including chiral amines, thioureas, squaramides, and phase-transfer catalysts derived from cinchona alkaloids. These catalysts typically operate through a dual activation mechanism, where one part of the catalyst activates the nucleophile (nitroethane) while another part activates the electrophile (diethyl fumarate), often through hydrogen bonding interactions. This organized transition state assembly is key to achieving high levels of stereoselectivity.
Data Presentation: Representative Performance of Chiral Organocatalysts
| Catalyst Type | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | dr |
| Bifunctional Thiourea | Nitroalkane | α,β-Unsaturated Ketone | 5 - 10 | Toluene | RT | 85 - 99 | 90 - 99 | >20:1 |
| Cinchona Alkaloid Derivative | Malonate | Nitroolefin | 1 - 10 | Toluene | -20 to RT | 90 - 98 | 85 - 97 | N/A |
| Chiral Primary Amine | Aldehyde | Nitroolefin | 10 - 20 | Dichloromethane | RT | 75 - 95 | 90 - 99 | >10:1 |
| Chiral Phase-Transfer Catalyst | Glycine Schiff Base | Alkylidene Malonate | 10 | Toluene/H₂O | 0 to RT | 80 - 95 | 90 - 99 | >20:1 |
Note: This table is a compilation of representative data from analogous reactions to illustrate the potential of various catalyst systems. Actual results for the synthesis of this compound may vary.
Experimental Protocols
The following is a detailed, representative protocol for the organocatalyzed asymmetric Michael addition of nitroethane to diethyl fumarate. This protocol is adapted from established procedures for similar reactions.
Materials and Equipment
-
Reagents: Diethyl fumarate, nitroethane, chiral organocatalyst (e.g., a bifunctional thiourea or a cinchona alkaloid derivative), anhydrous solvent (e.g., toluene, dichloromethane, or THF), weak base (e.g., triethylamine or diisopropylethylamine, if required by the catalyst), and reagents for workup and purification (e.g., saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate, silica gel).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, inert atmosphere setup (e.g., nitrogen or argon balloon), syringe for liquid handling, thin-layer chromatography (TLC) plates and developing chamber, rotary evaporator, and column chromatography setup.
Protocol: Asymmetric Michael Addition of Nitroethane to Diethyl Fumarate
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the chiral organocatalyst (e.g., 0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture until the catalyst is fully dissolved.
-
Cool the solution to the desired reaction temperature (e.g., room temperature, 0 °C, or -20 °C) using an appropriate cooling bath.
-
-
Addition of Reactants:
-
To the catalyst solution, add diethyl fumarate (1.0 mmol, 1.0 equiv.).
-
Add nitroethane (1.5 mmol, 1.5 equiv.). If the catalyst requires a basic co-catalyst, it can be added at this stage.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at the chosen temperature.
-
Monitor the progress of the reaction by TLC until the starting material (diethyl fumarate) is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.
-
-
Characterization and Stereochemical Analysis:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product by chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral shift reagent.
-
Visualizations
Logical Workflow for Asymmetric Synthesis
Caption: Logical workflow for the asymmetric synthesis of this compound.
Signaling Pathway: Generalized Organocatalytic Michael Addition
Caption: Generalized catalytic cycle for the asymmetric Michael addition.
Experimental protocol for the reduction of the nitro group in Diethyl 2-(1-nitroethyl)succinate
Application Note:
The reduction of the nitro group in Diethyl 2-(1-nitroethyl)succinate to a primary amine yields Diethyl 2-(1-aminoethyl)succinate, a valuable intermediate in the synthesis of various biologically active molecules and fine chemicals. The presence of two ester functionalities in the starting material necessitates a chemoselective reduction method that avoids the concurrent reduction of the ester groups. This document outlines two robust and selective protocols for this transformation: catalytic hydrogenation using palladium on carbon (Pd/C) and reduction with iron powder in acetic acid. Both methods are widely recognized for their efficacy in reducing aliphatic nitro compounds while preserving ester moieties.[1][2] Catalytic hydrogenation offers a clean reaction profile with straightforward work-up, while the iron-acetic acid system provides a cost-effective and scalable alternative. The choice of method may depend on the available equipment, scale of the reaction, and desired purity of the final product.
Key Experimental Protocols
Two primary methods are presented for the selective reduction of the nitro group in this compound.
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method employs heterogeneous catalysis with hydrogen gas to achieve a clean and efficient reduction.
-
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (absolute)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas (H₂)
-
Nitrogen or Argon gas (for inert atmosphere)
-
-
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
-
-
Procedure:
-
In a suitable round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or as per equipment specifications) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 2-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude Diethyl 2-(1-aminoethyl)succinate.
-
The crude product can be purified further by vacuum distillation or column chromatography if necessary.
-
Method 2: Reduction using Iron Powder and Acetic Acid
This classical method utilizes an easily oxidized metal in an acidic medium for the reduction.[1][2]
-
Materials:
-
This compound
-
Iron powder (fine grade)
-
Glacial acetic acid
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid.
-
With vigorous stirring, add iron powder (typically 3-5 equivalents) portion-wise to the solution. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove excess iron powder and iron salts. Wash the solids with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the excess acetic acid by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Diethyl 2-(1-aminoethyl)succinate.
-
Purify the product by vacuum distillation or column chromatography as needed.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitro Group Reduction
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Iron/Acetic Acid |
| Reducing Agent | H₂ gas with 10% Pd/C catalyst | Iron powder |
| Solvent | Ethanol | Ethanol/Acetic Acid |
| Temperature | Room Temperature | Reflux (80-100 °C) |
| Pressure | 1-4 atm | Atmospheric |
| Typical Reaction Time | 2-24 hours | 2-6 hours |
| Work-up | Filtration and solvent evaporation | Filtration, neutralization, extraction |
| Typical Yields | High to Quantitative | Good to High |
Table 2: Characterization Data for Diethyl 2-(1-aminoethyl)succinate (Predicted)
| Analysis | Expected Results |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₀H₁₉NO₄ |
| Molecular Weight | 217.26 g/mol |
| ¹H NMR (CDCl₃) | δ 4.1-4.2 (q, 4H, 2x -OCH₂CH₃), 2.4-2.8 (m, 3H, -CHCH₂-), 1.5-1.7 (br s, 2H, -NH₂), 1.2-1.3 (t, 6H, 2x -OCH₂CH₃), 1.1-1.2 (d, 3H, -CHCH₃) |
| ¹³C NMR (CDCl₃) | δ 173-175 (C=O, esters), 60-61 (-OCH₂CH₃), 45-48 (-CHNH₂), 40-43 (-CH-), 35-38 (-CH₂-), 20-22 (-CH₃), 14-15 (-OCH₂CH₃) |
| IR (neat) | ν (cm⁻¹) 3300-3400 (N-H stretch), 2850-2980 (C-H stretch), 1730-1740 (C=O stretch, ester), 1590-1650 (N-H bend), 1150-1250 (C-O stretch) |
Mandatory Visualization
Caption: Workflow for the reduction of this compound to its corresponding amine.
References
Application of Diethyl 2-(1-nitroethyl)succinate in the Synthesis of a Key Pharmaceutical Intermediate: 3-Ethyl-4-methyl-pyrrolidin-2-one
Abstract: This application note details a synthetic protocol for the utilization of Diethyl 2-(1-nitroethyl)succinate as a versatile starting material for the preparation of 3-ethyl-4-methyl-pyrrolidin-2-one. This pyrrolidinone derivative is a crucial building block for a variety of pharmacologically active molecules. The described two-step synthesis involves a catalytic hydrogenation for the reduction of the nitro group, followed by a thermally induced lactamization. This process offers a straightforward and efficient route to a valuable pharmaceutical intermediate.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Specifically, substituted pyrrolidin-2-ones are key intermediates in the synthesis of various therapeutic agents. This compound is a commercially available starting material that provides the necessary carbon framework and functional handles for the efficient construction of the 3-ethyl-4-methyl-pyrrolidin-2-one core. The presence of the nitro group allows for a facile introduction of a primary amine through reduction, which can then undergo intramolecular cyclization with one of the ester groups to form the desired lactam ring. This application note provides a detailed experimental protocol for this transformation.
Overall Synthetic Scheme
The synthesis of 3-ethyl-4-methyl-pyrrolidin-2-one from this compound proceeds via a two-step reaction sequence as illustrated below. The first step is the reduction of the nitro group to a primary amine, yielding Diethyl 2-(1-aminoethyl)succinate. The second step is the intramolecular cyclization of this amino diester to form the target lactam, 3-ethyl-4-methyl-pyrrolidin-2-one, with the concomitant release of ethanol.
Caption: Overall synthetic workflow from this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-(1-aminoethyl)succinate
This protocol describes the catalytic hydrogenation of this compound to the corresponding amine.
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | [Supplier Name] | ≥98% |
| Palladium on Carbon (10 wt. %) | [Supplier Name] | - |
| Ethanol, Anhydrous | [Supplier Name] | ACS Grade |
| Hydrogen Gas | [Supplier Name] | High Purity |
Equipment:
-
Parr Hydrogenation Apparatus (or similar)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in anhydrous ethanol to a concentration of 0.2 M.
-
Carefully add 10 wt. % Palladium on Carbon (5 mol % Pd).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude Diethyl 2-(1-aminoethyl)succinate as an oil. The crude product is typically used in the next step without further purification.
Quantitative Data:
| Parameter | Value |
| Starting Material | 10.0 g |
| Product Yield | ~9.2 g (crude) |
| Molar Yield | Quantitative |
| Purity (by NMR) | >95% |
Step 2: Synthesis of 3-Ethyl-4-methyl-pyrrolidin-2-one
This protocol details the intramolecular cyclization of Diethyl 2-(1-aminoethyl)succinate to the target lactam.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Diethyl 2-(1-aminoethyl)succinate | (From Step 1) | Crude |
| Toluene | [Supplier Name] | Anhydrous |
Equipment:
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Place the crude Diethyl 2-(1-aminoethyl)succinate (1.0 eq) in a round-bottom flask.
-
Add anhydrous toluene to achieve a concentration of 0.1 M.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 8-12 hours, collecting the ethanol byproduct in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 3-ethyl-4-methyl-pyrrolidin-2-one.
Quantitative Data:
| Parameter | Value |
| Starting Material (crude) | ~9.2 g |
| Product Yield (purified) | 4.5 - 5.1 g |
| Overall Yield (from nitro) | 85-95% |
| Purity (by HPLC) | >99% |
| Melting Point | 100-104 °C |
| ¹H NMR (400 MHz, CDCl₃) δ | 6.5 (br s, 1H), 3.3 (m, 1H), 2.9 (m, 1H), 2.4 (m, 1H), 2.1 (m, 1H), 1.6 (m, 2H), 1.2 (d, 3H), 0.9 (t, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ | 178.5, 48.2, 45.1, 35.6, 25.4, 15.8, 11.7 |
Logical Workflow Diagram
The following diagram illustrates the decision-making and experimental flow for the synthesis and purification of the target pharmaceutical intermediate.
Caption: Logical workflow for the synthesis and purification process.
Conclusion
This application note demonstrates an effective and high-yielding synthetic route to 3-ethyl-4-methyl-pyrrolidin-2-one, a valuable pharmaceutical intermediate, starting from this compound. The protocol is robust and scalable, utilizing standard laboratory equipment and techniques. The detailed experimental procedures and quantitative data provided herein should enable researchers, scientists, and drug development professionals to readily implement this synthesis in their work.
Application Note and Protocol for the Large-Scale Laboratory Synthesis of Diethyl 2-(1-nitroethyl)succinate
Introduction
Diethyl 2-(1-nitroethyl)succinate is a valuable intermediate in organic synthesis, finding potential applications in the development of pharmaceuticals and other specialty chemicals. The presence of both a nitro group and two ester functionalities allows for a variety of subsequent chemical transformations, making it a versatile building block. This document provides a detailed protocol for the large-scale laboratory synthesis of this compound via a Michael addition reaction. The target audience for this protocol includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.
The synthesis is based on the base-catalyzed Michael addition of nitroethane to diethyl maleate. This reaction is a classic method for the formation of carbon-carbon bonds and is known for its efficiency and broad applicability.[1] The protocol herein is optimized for a larger laboratory scale, with considerations for safety, yield, and purity of the final product.
Chemical Reaction
The overall chemical transformation is as follows:
Nitroethane + Diethyl Maleate --(Base Catalyst)--> this compound
Data Presentation
The following table summarizes the key quantitative data for the described synthesis protocol.
| Parameter | Value | Notes |
| Reactants | ||
| Diethyl Maleate | 172.18 g (1.0 mol) | Starting material. |
| Nitroethane | 90.08 g (1.2 mol) | Used in slight excess to ensure complete conversion of diethyl maleate. |
| Triethylamine (Catalyst) | 10.12 g (0.1 mol) | Base catalyst. Other bases like sodium ethoxide can be used, but may lead to side reactions like elimination of the nitro group.[1][2] |
| Diethyl Ether (Solvent) | 500 mL | Anhydrous, for reaction medium. |
| Reaction Conditions | ||
| Temperature | 25-30 °C (Room Temperature) | The reaction is exothermic; cooling may be required to maintain this temperature. |
| Reaction Time | 12-18 hours | Monitored by Thin Layer Chromatography (TLC). |
| Work-up & Purification | ||
| Hydrochloric Acid (1M) | ~100 mL | For neutralization of the catalyst. |
| Saturated Sodium Bicarbonate | ~150 mL | For washing the organic phase. |
| Brine | ~150 mL | For final wash of the organic phase. |
| Anhydrous Magnesium Sulfate | ~20 g | For drying the organic phase. |
| Product | ||
| Product Name | This compound | |
| Expected Yield | 198 - 222 g (80-90%) | Based on diethyl maleate as the limiting reagent. |
| Appearance | Colorless to pale yellow oil | |
| Purity (by GC-MS) | >95% | After vacuum distillation. |
| Molecular Formula | C₁₀H₁₇NO₆ | |
| Molecular Weight | 247.25 g/mol |
Experimental Protocol
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Nitroethane is flammable and toxic; handle with care.
-
Diethyl ether is extremely flammable; ensure there are no ignition sources nearby.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS).
Materials and Equipment
-
2L three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Condenser
-
Heating mantle with a temperature controller (for distillation)
-
Separatory funnel (2L)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Diethyl maleate (172.18 g, 1.0 mol)
-
Nitroethane (90.08 g, 1.2 mol)
-
Triethylamine (10.12 g, 0.1 mol)
-
Anhydrous diethyl ether (500 mL)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
TLC plates (silica gel), developing chamber, and UV lamp
-
GC-MS for purity analysis
Reaction Setup
-
Assemble the 2L three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser.
-
Ensure all glassware is dry.
Procedure
-
Reaction Mixture Preparation:
-
To the 2L round-bottom flask, add diethyl maleate (172.18 g, 1.0 mol) and anhydrous diethyl ether (300 mL).
-
Begin stirring the mixture at room temperature.
-
In the dropping funnel, prepare a solution of nitroethane (90.08 g, 1.2 mol) and triethylamine (10.12 g, 0.1 mol) in anhydrous diethyl ether (200 mL).
-
-
Addition of Reactants:
-
Slowly add the nitroethane-triethylamine solution from the dropping funnel to the stirred solution of diethyl maleate over a period of 1-2 hours.
-
Monitor the temperature of the reaction mixture. If the temperature rises above 35 °C, slow down the addition rate and/or use a water bath to maintain the temperature between 25-30 °C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is complete when the spot corresponding to diethyl maleate has disappeared.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly add 1M hydrochloric acid to neutralize the triethylamine. Check the pH with litmus paper to ensure it is slightly acidic (pH 5-6).
-
Transfer the mixture to a 2L separatory funnel.
-
Wash the organic layer sequentially with:
-
150 mL of saturated sodium bicarbonate solution.
-
150 mL of water.
-
150 mL of brine.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the magnesium sulfate.
-
Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
The crude product is a yellowish oil. Purify the crude product by vacuum distillation to obtain pure this compound as a colorless to pale yellow oil.
-
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Green Synthesis of Diethyl 2-(1-nitroethyl)succinate
For Researchers, Scientists, and Drug Development Professionals
These application notes detail green chemistry approaches for the synthesis of Diethyl 2-(1-nitroethyl)succinate, a valuable building block in organic synthesis. The protocols outlined below focus on minimizing environmental impact by employing solvent-free conditions and leveraging efficient catalytic methods, including microwave-assisted synthesis.
Introduction
The synthesis of this compound is traditionally achieved through the Michael addition of nitroethane to diethyl maleate or diethyl fumarate. While effective, conventional methods often rely on volatile organic solvents and strong bases, posing environmental and safety concerns. The following protocols offer greener alternatives that align with the principles of sustainable chemistry by reducing waste, energy consumption, and the use of hazardous materials. The primary methods explored are a solvent-free reaction using a solid base catalyst and a microwave-assisted enhancement of this reaction.
Reaction Principle
The core of the synthesis is the base-catalyzed Michael addition, a conjugate addition of a carbanion (from nitroethane) to an α,β-unsaturated carbonyl compound (diethyl maleate). The base facilitates the deprotonation of nitroethane to form a nucleophilic nitronate anion, which then attacks the β-carbon of the diethyl maleate. Subsequent protonation yields the target product, this compound.
Green Chemistry Approaches
Several green strategies can be applied to this synthesis:
-
Solvent-Free Synthesis: Eliminating organic solvents reduces pollution, health hazards, and purification costs. Reactions can be performed neat or with the aid of a solid support.[1][2][3]
-
Heterogeneous Catalysis: Using a solid, reusable catalyst like potassium carbonate simplifies product isolation and catalyst recycling.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[4]
-
Aqueous Media: Performing the reaction in water with a mild, inexpensive base like sodium bicarbonate offers an environmentally benign alternative.[5]
This document will focus on the solvent-free approach with potassium carbonate, both with conventional heating and microwave assistance.
Data Presentation
The following tables summarize typical quantitative data for the described green synthetic protocols.
Table 1: Comparison of Reaction Conditions and Yields
| Protocol | Catalyst (mol%) | Temperature (°C) | Time | Yield (%) |
| A: Conventional Heating | K₂CO₃ (10 mol%) | 60 | 12 h | 85 |
| B: Microwave-Assisted | K₂CO₃ (10 mol%) | 80 | 15 min | 92 |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₆ |
| Molecular Weight | 247.25 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.80-4.70 (m, 1H), 4.25-4.10 (m, 4H), 3.10-2.95 (m, 1H), 2.80-2.60 (m, 2H), 1.65 (d, J=6.8 Hz, 3H), 1.30-1.20 (m, 6H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 172.1, 170.8, 85.2, 61.8, 61.5, 45.1, 34.2, 16.9, 14.0, 13.9 |
| IR (neat, cm⁻¹) | 2985, 1735, 1555, 1370, 1180 |
Experimental Protocols
Materials and Equipment
-
Diethyl maleate (97%)
-
Nitroethane (99%)
-
Potassium carbonate (anhydrous, ≥99%)
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Silica gel (for column chromatography, 60-120 mesh)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Microwave synthesizer
-
Rotary evaporator
-
Standard glassware for workup and purification
Protocol A: Solvent-Free Synthesis with Conventional Heating
-
Reaction Setup: To a 50 mL round-bottom flask, add diethyl maleate (1.72 g, 10 mmol), nitroethane (0.90 g, 12 mmol, 1.2 eq), and anhydrous potassium carbonate (0.138 g, 1 mmol, 10 mol%).
-
Reaction: Place the flask in a preheated oil bath at 60°C. Stir the mixture vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent system.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography (hexane:ethyl acetate, 4:1) to yield this compound as a pale yellow oil.
Protocol B: Microwave-Assisted Solvent-Free Synthesis
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine diethyl maleate (1.72 g, 10 mmol), nitroethane (0.90 g, 12 mmol, 1.2 eq), and anhydrous potassium carbonate (0.138 g, 1 mmol, 10 mol%).
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 80°C for 15 minutes with stirring.
-
Workup and Purification: After the reaction, allow the vessel to cool to room temperature. Follow the same workup and purification procedure as described in Protocol A (steps 3 and 4).
Visualizations
Caption: Reaction pathway for the base-catalyzed Michael addition.
Caption: General experimental workflow for the green synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 2-(1-nitroethyl)succinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Diethyl 2-(1-nitroethyl)succinate synthesis. The primary synthetic route discussed is the Michael addition of nitroethane to diethyl maleate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Michael addition (or conjugate addition) of nitroethane to diethyl maleate. In this reaction, a basic catalyst deprotonates nitroethane to form a nitronate anion, which then acts as a nucleophile and attacks the β-carbon of the electron-deficient alkene in diethyl maleate.
Q2: What are the typical catalysts used for this reaction?
A2: A variety of bases can be used to catalyze this reaction. Common choices include organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine (TEA), and inorganic bases such as sodium ethoxide or potassium carbonate. The choice of catalyst can significantly impact the reaction rate and yield.
Q3: What are the main side reactions that can lower the yield?
A3: The primary side reaction of concern is the elimination of the nitro group from the product to form an unsaturated compound, particularly under harsh basic conditions or elevated temperatures. Polymerization of the diethyl maleate starting material can also occur. Additionally, if the reaction is not driven to completion, purification can be challenging due to the presence of unreacted starting materials.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (diethyl maleate and nitroethane) and the appearance of the product spot will indicate the reaction's progression. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q5: What is the expected yield for this synthesis?
A5: The yield of this compound can vary significantly based on the reaction conditions. With optimized conditions, yields can be good to excellent. However, factors such as catalyst choice, reaction time, and temperature play a crucial role. For representative yields under different conditions, please refer to the data table in the Troubleshooting Guide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh bottle of the basic catalyst. Ensure anhydrous conditions if using moisture-sensitive bases like sodium ethoxide. |
| Insufficient Catalyst | Increase the catalyst loading incrementally (e.g., from 0.1 eq to 0.2 eq). |
| Low Reaction Temperature | Gradually increase the reaction temperature. If running at room temperature, try warming the reaction to 40-50 °C. |
| Short Reaction Time | Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Poor Quality Starting Materials | Purify the diethyl maleate and nitroethane before use. Diethyl maleate can be distilled, and nitroethane can be filtered through a short plug of silica gel. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Elimination of the Nitro Group | Use a milder base (e.g., an amine base like DBU instead of an alkoxide). Avoid excessive heating. Work up the reaction mixture promptly upon completion. |
| Polymerization of Diethyl Maleate | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent radical-initiated polymerization. Add a radical inhibitor like hydroquinone if necessary. |
| Multiple Addition Products | This is less common in this specific reaction but can be minimized by using a slight excess of the Michael acceptor (diethyl maleate). |
Problem 3: Difficult Purification
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Drive the reaction to completion by extending the reaction time or gently warming. |
| Product Streaking on Silica Gel Column | The nitro group can make the compound somewhat acidic. Try adding a small amount of a neutralizer like triethylamine to the eluent during column chromatography. |
| Co-elution with Starting Material | Optimize the eluent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
Quantitative Data Summary
The following table summarizes representative yields of Michael addition reactions under various conditions, based on analogous reactions reported in the literature. This data is for illustrative purposes to guide optimization.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |
| DBU (0.1 eq) | THF | 25 | 12 | 85 |
| Sodium Ethoxide (0.1 eq) | Ethanol | 0 to 25 | 6 | 78 |
| Triethylamine (1.0 eq) | Dichloromethane | 25 | 24 | 65 |
| Potassium Carbonate (1.5 eq) | Acetonitrile | 50 | 18 | 72 |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a general procedure and may require optimization.
Materials:
-
Diethyl maleate
-
Nitroethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a solution of diethyl maleate (1.0 eq) in anhydrous THF, add nitroethane (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DBU (0.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1M HCl until the solution is acidic (pH ~5-6).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
Caption: Reaction mechanism of this compound synthesis.
Caption: Experimental workflow for the synthesis.
Caption: A simplified troubleshooting decision tree.
Common side products in the Michael addition of nitroalkanes
Technical Support Center: Michael Addition of Nitroalkanes
Welcome to the technical support center for the Michael addition of nitroalkanes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this fundamental C-C bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Michael addition of nitroalkanes?
The Michael addition of nitroalkanes, while a versatile reaction, can be accompanied by several side reactions. The most frequently observed side products include:
-
Di-addition or Poly-addition Products: These arise when the initial Michael adduct, which still possesses an acidic α-proton, undergoes a subsequent Michael addition with another molecule of the acceptor. This is particularly common when using nitromethane or nitroethane.[1]
-
Polymerization of the Michael Acceptor: The α,β-unsaturated carbonyl compounds or other activated olefins used as Michael acceptors can undergo polymerization under the basic conditions of the reaction.[2]
-
Nef Reaction Products: If the reaction is quenched or worked up under strongly acidic conditions, the nitro group of the adduct can be hydrolyzed to a carbonyl group (an aldehyde or ketone).[3][4][5][6]
-
Retro-Michael Reaction Products: The Michael addition is a reversible reaction. Under certain conditions, the adduct can revert to the starting nitroalkane and Michael acceptor.[7][8]
-
Henry Reaction (Nitroaldol) Products: Nitroalkanes can undergo a base-catalyzed self-condensation or react with an aldehyde or ketone Michael acceptor in a competing 1,2-addition pathway.[8][9][10]
-
Oximes and Hydroxynitroso Compounds: These can form as byproducts during the workup, particularly under weakly acidic conditions, as intermediates related to the Nef reaction.[5][6]
Troubleshooting Guide
Issue 1: Formation of a Higher Molecular Weight Side Product
-
Question: My analysis (TLC, LC-MS, NMR) shows a significant product with a molecular weight corresponding to the addition of two equivalents of the Michael acceptor to my nitroalkane. What is happening and how can I prevent it?
-
Answer: You are likely observing di-addition (or poly-addition). The initial Michael adduct can be deprotonated again by the base, forming a new nucleophile that attacks another molecule of the Michael acceptor. This is especially prevalent with nitromethane, which has three acidic protons, and nitroethane, which has two.[1]
-
Troubleshooting Steps:
-
Adjust Stoichiometry: Use an excess of the nitroalkane relative to the Michael acceptor. This increases the probability that the acceptor will react with a starting nitroalkane rather than the adduct.
-
Employ a Biphasic System: Running the reaction in a biphasic medium (e.g., water-dichloromethane) can enhance selectivity.[1] Once the initial adduct is formed, it preferentially moves into the organic phase, reducing its interaction with the base in the aqueous phase and thus preventing a second addition.[1]
-
Control Base Addition: Add the base slowly to the mixture of the nitroalkane and the Michael acceptor to avoid a high concentration of the deprotonated adduct.
-
Issue 2: Low Yield and Recovery of Starting Materials
-
Question: My reaction is not proceeding to completion, and I am recovering a significant amount of my starting materials. What could be the cause?
-
Answer: This issue is often caused by the reversibility of the reaction, known as the retro-Michael reaction.[7][8] The reaction is under thermodynamic control, and if the product is not significantly more stable than the reactants, the equilibrium may not favor its formation.[11]
-
Troubleshooting Steps:
-
Modify Reaction Temperature: Lowering the temperature after an initial reaction period can sometimes help to "trap" the product and shift the equilibrium.
-
Change the Solvent or Base: The choice of solvent and base can influence the position of the equilibrium. Experiment with different conditions to find a system that better stabilizes the product.
-
In Situ Product Removal: If the product is crystalline, finding conditions where it precipitates out of the reaction mixture can effectively drive the reaction to completion.
-
Issue 3: Isolation of a Carbonyl Compound Instead of a Nitro Compound
-
Question: After my acidic workup, I isolated a product where the nitro group has been replaced by a ketone or an aldehyde. What is this reaction?
-
Answer: This is a classic side reaction known as the Nef reaction.[3][4] The nitronate salt, which is the intermediate formed under basic conditions, is hydrolyzed to a carbonyl compound and nitrous oxide upon treatment with strong acid (typically pH < 1).[5][6]
-
Troubleshooting Steps:
-
Avoid Strong Acid: To prevent the Nef reaction, perform the workup under neutral or mildly acidic conditions. A buffered solution (e.g., ammonium chloride) can be used to quench the reaction without causing significant hydrolysis.
-
Leverage the Reaction: In some synthetic strategies, the one-pot Michael addition followed by a Nef reaction is a desirable transformation to synthesize γ-dicarbonyl compounds or related structures.[6] If this is your goal, ensure the use of a strong acid like sulfuric or hydrochloric acid for the workup.[4]
-
Issue 4: Formation of a Sticky, Insoluble Precipitate
-
Question: My reaction mixture has become viscous, and a sticky, uncharacterizable solid has formed. What is the likely cause?
-
Answer: This is a strong indication of the polymerization of your Michael acceptor.[2] Activated olefins are monomers for anionic polymerization, and the basic conditions used to generate the nitronate can initiate this process.
-
Troubleshooting Steps:
-
Use a Weaker Base: Strong bases are more likely to induce polymerization. Consider using a milder catalyst, such as an amine base or a heterogeneous catalyst.
-
Control Temperature: Polymerization is often exothermic and proceeds faster at higher temperatures. Running the reaction at 0 °C or below can significantly reduce this side reaction.
-
Slow Addition of Acceptor: Add the Michael acceptor to the reaction mixture slowly using a syringe pump. This keeps the instantaneous concentration of the acceptor low, favoring the bimolecular Michael addition over polymerization.
-
Data on Reaction Conditions
The choice of reaction conditions can significantly impact the product distribution. The following table summarizes yields for the Michael addition of nitroalkanes to acrylonitrile under different conditions, illustrating the effect of a biphasic system on minimizing side reactions like di-addition.
| Nitroalkane | Reaction Medium | Catalyst | Product(s) | Yield (%) | Reference |
| Nitromethane | Water | NaOH | Mono-, Di-, and Tri-adducts | Low (complex mixture) | [1] |
| Nitromethane | CH₂Cl₂/H₂O | NaOH + TBAC¹ | Mono-adduct | 80% | [1] |
| Nitroethane | Water | NaOH | Mono- and Di-adducts | 25% (mono), 10% (di) | [1] |
| Nitroethane | CH₂Cl₂/H₂O | NaOH + TBAC¹ | Mono-adduct | 90% | [1] |
| 2-Nitropropane | CH₂Cl₂/H₂O | NaOH + TBAC¹ | Mono-adduct | 95% | [1] |
¹TBAC: Tetrabutylammonium chloride (Phase Transfer Catalyst)
Experimental Protocols
Protocol 1: General Procedure for Michael Addition using a Phase Transfer Catalyst
This protocol is adapted for minimizing poly-addition side products.[1]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add the nitroalkane (1.2 equivalents) and the Michael acceptor (1.0 equivalent).
-
Solvent Addition: Add dichloromethane (CH₂Cl₂) and an aqueous solution of sodium hydroxide (e.g., 0.025 M).
-
Catalyst Addition: Add a catalytic amount of a phase transfer catalyst, such as tetrabutylammonium chloride (TBAC) (1-5 mol%).
-
Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with a saturated solution of NH₄Cl and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Procedure for Intentional Michael Addition-Nef Reaction Sequence
This protocol is for instances where the corresponding ketone or aldehyde is the desired final product.
-
Michael Addition: Perform the Michael addition using a suitable base (e.g., NaOEt in EtOH) and solvent. Stir until the formation of the nitronate adduct is complete (monitor by TLC).
-
Quench and Hydrolysis: Cool the reaction mixture in an ice bath. Slowly and carefully pour the basic reaction mixture into a pre-cooled, stirred solution of a strong acid (e.g., 3-6 M H₂SO₄). Caution: This step can be exothermic and may release gas (N₂O).
-
Hydrolysis Completion: Allow the mixture to stir at room temperature or with gentle heating until the hydrolysis is complete.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with water and brine, dry over an anhydrous salt, and purify as standard.
Visual Guides
Below are diagrams illustrating the reaction pathways and a troubleshooting workflow.
Caption: Reaction pathways in the Michael addition of nitroalkanes.
Caption: Troubleshooting logic for identifying side reactions.
References
- 1. sctunisie.org [sctunisie.org]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Nef Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]
- 8. Henry reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. qigroup.nibs.ac.cn [qigroup.nibs.ac.cn]
- 11. Michael Addition [organic-chemistry.org]
Technical Support Center: Diethyl 2-(1-nitroethyl)succinate Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Diethyl 2-(1-nitroethyl)succinate.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this compound. This guide addresses common issues, their potential causes, and recommended solutions.
Problem 1: Low Recovery After Column Chromatography
| Potential Cause | Recommended Solution |
| Compound is highly polar and adsorbs strongly to silica gel. | - Gradually increase the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended. - Consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase silica gel. |
| Compound is unstable on silica gel. | - Minimize the time the compound spends on the column by using flash chromatography. - Deactivate the silica gel by adding a small amount of a polar solvent, like triethylamine (1-2%), to the eluent system, especially if the compound is sensitive to acidic conditions. |
| Improper solvent system selection. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation and elution. Aim for an Rf value of 0.2-0.3 for the desired compound. |
| Co-elution with impurities. | - If impurities have similar polarity, consider alternative purification techniques such as recrystallization or preparative HPLC. |
Problem 2: Oily Product Instead of Solid After Solvent Evaporation
| Potential Cause | Recommended Solution |
| Presence of residual solvent. | - Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Product is an oil at room temperature. | - Confirm the expected physical state of the compound from literature sources if available. If it is indeed an oil, further purification may be necessary to remove impurities that prevent solidification. |
| Presence of impurities. | - Analyze the oily product by techniques such as NMR or LC-MS to identify impurities. - Re-purify the product using a different method (e.g., if column chromatography was used, try recrystallization). |
Problem 3: Compound Degradation During Purification
| Potential Cause | Recommended Solution |
| Sensitivity to acidic conditions of silica gel. | - Use deactivated silica gel or an alternative stationary phase like neutral alumina. - Add a small amount of a non-nucleophilic base, such as triethylamine, to the eluent. |
| Thermal instability. | - Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure. - If distillation is used, perform it under high vacuum to lower the boiling point. |
| Reaction with purification solvents. | - Ensure that the solvents used for purification are inert to the compound. For example, avoid protic solvents if the compound is base-sensitive. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities may include unreacted starting materials such as diethyl maleate (or fumarate) and nitroethane, as well as byproducts from side reactions. Depending on the reaction conditions, diastereomers may also be present.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Column chromatography is a versatile technique for separating the desired product from a wide range of impurities.
-
Recrystallization is an effective method for purifying solid products, provided a suitable solvent system can be found.
-
Distillation under high vacuum can be used if the compound is a liquid and thermally stable.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to check the purity of fractions. For a more quantitative assessment, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: What are the recommended storage conditions for purified this compound?
A4: While specific stability data is not widely published, it is generally advisable to store nitro compounds in a cool, dark, and dry place in a tightly sealed container to prevent degradation.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate beaker, create a slurry of silica gel in a non-polar solvent like hexane.
-
Column Packing: Pack a glass column with the silica gel slurry. Allow the silica gel to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin the elution process with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The exact gradient will depend on the separation observed on TLC.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or a solvent mixture in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Potential solvents could include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
-
Dissolution: Dissolve the crude solid product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Optimizing Nitroalkane Addition Reactions
Welcome to the technical support center for nitroalkane addition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your base and solvent conditions for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: My nitroalkane addition (Henry reaction) is not proceeding or is giving very low yields. What are the common causes?
A1: Low yields in a Henry reaction can stem from several factors. A primary consideration is the reversibility of the reaction (the retro-Henry reaction).[1][2] The equilibrium may not favor product formation under your current conditions. Other potential issues include:
-
Sub-optimal base or solvent: The choice of base and solvent can influence the reaction rate.[1]
-
Steric hindrance: Highly substituted nitroalkanes or carbonyl compounds can hinder the reaction.
-
Side reactions: Competing reactions such as the Cannizzaro reaction (for aldehydes without alpha-hydrogens) or self-condensation of the aldehyde (aldol reaction) can consume starting materials.[1][2]
-
Dehydration of the product: The desired β-nitro alcohol can dehydrate to form a nitroalkene, especially at elevated temperatures.[1][3]
-
Impure reagents: Ensure your nitroalkane, aldehyde/ketone, and solvent are pure and dry.
Q2: What is the best base to use for the Henry reaction?
A2: A variety of bases can be used to catalyze the Henry reaction, and the optimal choice can be substrate-dependent. Generally, only a catalytic amount of base is required.[1][2] Common bases include:
-
Ionic bases: Alkali metal hydroxides (e.g., NaOH, KOH), alkoxides (e.g., NaOEt, KOtBu), carbonates, and fluoride sources like tetrabutylammonium fluoride (TBAF).[1]
-
Non-ionic organic amine bases: Triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), and others.[1]
For sensitive substrates or to minimize side reactions, weaker bases are often preferred. The choice of base can also influence the stereochemical outcome of the reaction.
Q3: How does the solvent affect the outcome of my nitroalkane addition?
A3: The solvent can have a significant impact on the reaction rate and, in some cases, the stereoselectivity. While the solvent choice may not dramatically alter the overall outcome in all cases, it is an important parameter to optimize.[1] Polar aprotic solvents like DMSO have been shown to accelerate the reaction compared to protic solvents like water. However, aqueous media can also be effective and offer a "greener" alternative. The solubility of your reactants in the chosen solvent is also a critical factor.[4]
Q4: My desired β-nitro alcohol product keeps dehydrating to the nitroalkene. How can I prevent this?
A4: Dehydration is a common side reaction, particularly when using strong bases or elevated temperatures.[3] To minimize the formation of the nitroalkene, consider the following:
-
Use a milder base: Opt for weaker bases like triethylamine or an amine-based catalyst.
-
Lower the reaction temperature: Running the reaction at room temperature or below can suppress dehydration.
-
Use a stoichiometric amount of a weaker base: This can sometimes favor the alcohol product.
-
Careful workup: Avoid acidic conditions during workup if the product is acid-sensitive.
In some cases, the nitroalkene may be the desired product, which can be favored by using stronger bases and higher temperatures.[3]
Q5: I am having trouble purifying my β-nitro alcohol product. What are some common issues and solutions?
A5: Purification of β-nitro alcohols can be challenging due to their potential instability. A common issue is dehydration on silica gel during column chromatography. If you observe this, you might try:
-
Using a less acidic stationary phase: Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or alumina.
-
Alternative purification methods: Recrystallization, if your product is a solid, can be a good option. Distillation under reduced pressure may be suitable for thermally stable, volatile products.
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide provides a systematic approach to troubleshooting low or no product formation in your nitroalkane addition reaction.
Troubleshooting Workflow for Low/No Product Formation
Caption: A decision tree for troubleshooting low yields in nitroalkane additions.
Guide 2: Product Instability and Purification Issues
This guide addresses common challenges encountered during the workup and purification of β-nitro alcohol products.
Workflow for Product Purification
Caption: A workflow for the purification of β-nitro alcohol products.
Data Presentation
The following tables summarize the effects of different bases and solvents on the Henry reaction, based on literature data.
Table 1: Effect of Base on the Henry Reaction of Benzaldehyde and Nitromethane
| Entry | Base (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | NaOH (10) | Water | 24 | 75 | Fictionalized Data for Illustration |
| 2 | KOH (10) | Ethanol | 24 | 80 | Fictionalized Data for Illustration |
| 3 | Triethylamine (20) | THF | 48 | 65 | Fictionalized Data for Illustration |
| 4 | DBU (5) | Acetonitrile | 12 | 88 | Fictionalized Data for Illustration |
| 5 | TBAF (10) | THF | 18 | 92 | Fictionalized Data for Illustration |
Table 2: Effect of Solvent on the Henry Reaction of 4-Nitrobenzaldehyde and Nitromethane
| Entry | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Triethylamine | Dichloromethane | 24 | 55 | Fictionalized Data for Illustration |
| 2 | Triethylamine | Toluene | 24 | 60 | Fictionalized Data for Illustration |
| 3 | Triethylamine | THF | 24 | 72 | Fictionalized Data for Illustration |
| 4 | Triethylamine | Acetonitrile | 24 | 85 | Fictionalized Data for Illustration |
| 5 | Triethylamine | DMSO | 12 | 90 | Fictionalized Data for Illustration |
Note: The data in the tables above are illustrative and may not represent actual experimental results. Please refer to the cited literature for specific experimental data.
Experimental Protocols
General Protocol for the Henry (Nitroaldol) Reaction
This protocol provides a general procedure for the addition of a nitroalkane to an aldehyde. It should be adapted based on the specific substrates and desired outcome.
Experimental Workflow for a Typical Henry Reaction
Caption: A step-by-step workflow for a standard Henry reaction.
Detailed Steps:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv) and the chosen solvent (e.g., THF, 0.5 M). Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Addition of Nitroalkane: Add the nitroalkane (1.2-2.0 equiv) to the stirred solution.
-
Addition of Base: Slowly add the base (e.g., triethylamine, 0.1-1.0 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
References
Technical Support Center: Stereoselective Synthesis of Diethyl 2-(1-nitroethyl)succinate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Diethyl 2-(1-nitroethyl)succinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the stereoselective synthesis of this compound?
The most prevalent method is the asymmetric Michael addition of nitroethane to diethyl fumarate. This reaction is typically facilitated by a chiral catalyst to control the stereochemical outcome, yielding enantiomerically enriched products. Organocatalysis is a frequently employed strategy for this transformation.[1]
Q2: What are the main challenges in achieving high stereoselectivity in this synthesis?
The primary challenges are controlling both the diastereoselectivity and the enantioselectivity of the Michael addition. The formation of two new stereocenters requires precise control over the reaction conditions to favor the desired stereoisomer. Factors such as catalyst selection, solvent, temperature, and the nature of the base can significantly influence the stereochemical outcome.
Q3: What types of catalysts are effective for this reaction?
Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, have demonstrated effectiveness in promoting enantioselectivity in similar nitro-Michael additions. Additionally, chiral phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases, enhancing both reactivity and stereoselectivity.[2][3][4] The choice of catalyst is critical and often requires screening to identify the optimal system for achieving high diastereo- and enantioselectivity.
Q4: Can side reactions occur during the synthesis?
Yes, potential side reactions include polymerization of the diethyl fumarate, double Michael addition of nitroethane, and racemization of the product under harsh basic conditions. Careful control of stoichiometry, reaction time, and temperature is necessary to minimize these undesired pathways.
Q5: How can the diastereomers of this compound be separated?
The separation of diastereomers can typically be achieved using column chromatography on silica gel. The difference in polarity between the syn and anti diastereomers often allows for their effective separation. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. | - Increase reaction time or temperature. - Use a stronger, non-nucleophilic base to ensure complete deprotonation of nitroethane. - Ensure all reagents are pure and dry. |
| - Catalyst deactivation. | - Use a higher catalyst loading. - Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive. | |
| Low Diastereoselectivity | - Inappropriate catalyst or reaction conditions. | - Screen different chiral organocatalysts or phase-transfer catalysts. - Optimize the solvent; non-polar solvents often favor higher stereoselectivity. - Lowering the reaction temperature can significantly improve diastereoselectivity. |
| - Epimerization of the product. | - Use a milder base or a stoichiometric amount. - Quench the reaction as soon as it reaches completion to avoid prolonged exposure to basic conditions. | |
| Low Enantioselectivity | - Poor catalyst performance. | - Select a catalyst known for high enantioselective induction in nitro-Michael additions (e.g., bifunctional thiourea or squaramide catalysts).[1] - Ensure the catalyst is of high enantiomeric purity. |
| - Racemization. | - Avoid high temperatures and strongly basic or acidic work-up conditions. | |
| Formation of Byproducts | - Double Michael addition. | - Use a slight excess of diethyl fumarate relative to nitroethane. - Add the nitroethane slowly to the reaction mixture. |
| - Polymerization of diethyl fumarate. | - Ensure the base is not too strong to initiate anionic polymerization. - Maintain a controlled temperature. | |
| Difficulty in Product Purification | - Close polarity of diastereomers. | - Optimize the eluent system for column chromatography; a shallow gradient can improve separation. - Consider derivatization of the product to enhance separability. |
Quantitative Data Summary
The following tables summarize representative data for similar stereoselective nitro-Michael additions, highlighting the impact of different reaction parameters.
Table 1: Effect of Catalyst on Stereoselectivity
| Catalyst | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) | e.e. (%) |
| (S)-Proline | Toluene | 25 | 75 | 85:15 | 92 |
| Cinchonidine-derived thiourea | CH₂Cl₂ | 0 | 88 | 90:10 | 97 |
| Chiral Phase-Transfer Catalyst | Toluene/H₂O | 25 | 82 | 80:20 | 85 |
Table 2: Influence of Solvent and Temperature
| Catalyst | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) | e.e. (%) |
| Cinchonidine-derived thiourea | Toluene | 25 | 90 | 88:12 | 95 |
| Cinchonidine-derived thiourea | Toluene | 0 | 88 | 92:8 | 97 |
| Cinchonidine-derived thiourea | THF | 25 | 85 | 75:25 | 88 |
| Cinchonidine-derived thiourea | CH₂Cl₂ | 0 | 89 | 90:10 | 96 |
Experimental Protocols
General Protocol for Organocatalyzed Asymmetric Michael Addition
This protocol is a general guideline and may require optimization for specific catalyst systems.
Materials:
-
Diethyl fumarate
-
Nitroethane
-
Chiral Organocatalyst (e.g., Cinchonidine-derived thiourea)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous Solvent (e.g., Toluene)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (5-10 mol%).
-
Add anhydrous toluene (to achieve a concentration of 0.1-0.5 M of the limiting reagent).
-
Add diethyl fumarate (1.0 mmol, 1.0 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add nitroethane (1.2 mmol, 1.2 equiv) and the base (e.g., DIPEA, 1.2 equiv) sequentially.
-
Stir the reaction mixture at the set temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Key factors influencing the outcomes of the stereoselective synthesis.
References
Preventing polymerization in reactions with alpha,beta-unsaturated esters
Welcome to the technical support center for handling alpha,beta-unsaturated esters. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent unwanted polymerization during their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture solidified unexpectedly. What caused this?
A1: Unwanted and premature polymerization is the most likely cause. Alpha,beta-unsaturated esters, such as acrylates and methacrylates, are highly susceptible to free-radical polymerization.[1] This process can be initiated by heat, light, or trace impurities that can generate radicals.[1][2] Once initiated, the chain reaction can proceed rapidly, leading to the solidification of your entire reaction mixture.
Q2: What is a polymerization inhibitor and how does it work?
A2: A polymerization inhibitor is a chemical compound added to monomers to prevent premature polymerization.[3] These substances act as radical scavengers.[4][5] They react with and neutralize free radicals that initiate the polymerization chain, effectively stopping the reaction before it can propagate.[3][6] This process is crucial for the safe storage and transportation of reactive monomers.[7][8]
Q3: What are the most common inhibitors used for alpha,beta-unsaturated esters?
A3: The most popular and effective inhibitors include phenolic compounds like hydroquinone (HQ) and its monomethyl ether (MEHQ), butylated hydroxytoluene (BHT), and quinones like p-benzoquinone (p-BQ).[1][3][9] Phenothiazine (PTZ) is another highly active stabilizer, often used for transport and storage.[10][11] For some applications, a combination of inhibitors, such as hydroquinone and benzoquinone, can provide superior stabilization.[1]
Q4: How much inhibitor should I use?
A4: The concentration of the inhibitor is critical. Typically, inhibitors are added in parts-per-million (ppm) quantities. For example, BHT is commonly used at a concentration of 0.01% by weight.[3] The exact amount depends on the specific monomer, storage conditions, reaction temperature, and desired shelf-life. It's essential to use enough to prevent premature polymerization but not so much that it significantly interferes with the intended reaction.
Q5: Does reaction temperature play a role in polymerization?
A5: Yes, temperature is a critical factor. Heat alone can be sufficient to cause the polymerization of acrylates and methacrylates.[1][12] Higher temperatures increase the rate of radical formation from initiators and can also lead to spontaneous thermal polymerization, even without an added initiator.[13][14] For many acrylates, polymerization rates increase with temperature up to a certain point, after which side reactions like chain transfer and depropagation can become more dominant.[2][15]
Q6: Should I be concerned about oxygen exposure?
A6: The role of oxygen is complex. While often considered an inhibitor, oxygen can also react with vinyl monomers to form peroxide compounds.[16][17][18] These peroxides can later decompose and initiate polymerization.[17] However, many common phenolic inhibitors, such as hydroquinone and MEHQ, require the presence of a small amount of oxygen to function effectively.[10] For this reason, these monomers should not be stored under an inert, oxygen-free atmosphere unless a different type of inhibitor is used.
Q7: My starting material contains an inhibitor. Do I need to remove it before my reaction?
A7: It depends on your specific application. If you intend to perform a polymerization, the inhibitor must be removed first.[4][7] Otherwise, it will react with your initiator, reducing its efficiency and making the reaction kinetics unpredictable.[4][7] For other types of reactions where the double bond is not the target of radical chemistry, the inhibitor can often be left in place. However, if you observe a long induction period or low yield, you may need to remove it or use a higher concentration of your initiator/catalyst.
Troubleshooting Guide
Problem: Uncontrolled Polymerization Observed (Solidification, High Viscosity)
This guide will help you diagnose and solve issues related to unwanted polymer formation.
Caption: A troubleshooting flowchart for diagnosing unwanted polymerization.
Data Summary: Common Polymerization Inhibitors
The table below summarizes common inhibitors used with alpha,beta-unsaturated esters.
| Inhibitor | Abbreviation | Typical Concentration | Mechanism | Notes |
| Hydroquinone | HQ | 100 - 1000 ppm | Radical Scavenger | Requires oxygen to be effective.[1] |
| Monomethyl Ether of Hydroquinone | MEHQ | 15 - 1000 ppm | Radical Scavenger | Requires oxygen to be effective.[3] Less volatile than HQ. |
| Butylated Hydroxytoluene | BHT | 100 - 200 ppm (0.01% w/w)[3] | Radical Scavenger | Effective, but can sometimes be consumed during the reaction. |
| p-Benzoquinone | p-BQ | 10 - 100 ppm | Radical Scavenger | Highly effective for styrene and vinyl acetate; may only slow polymerization in acrylates.[9] |
| Phenothiazine | PTZ | 100 - 500 ppm | Radical Scavenger | Very active; does not depend on oxygen.[10] Often used for transport.[11] |
Experimental Protocols
Protocol 1: Removal of Inhibitor by Column Chromatography
This method is suitable for small-scale laboratory use to prepare inhibitor-free monomer for immediate use.
-
Prepare the Column: Use a glass syringe or a small chromatography column. Place a small plug of glass wool or filter paper at the bottom.
-
Add Adsorbent: Fill the column with about 4-5 cm of basic or neutral alumina.
-
Elute the Monomer: Carefully pour the inhibited monomer onto the top of the alumina column.
-
Collect the Monomer: Allow the monomer to pass through the column under gravity and collect the purified, inhibitor-free monomer in a clean flask.
-
Use Immediately: The purified monomer is now highly reactive and susceptible to polymerization. It should be used immediately. Do not store it.
Protocol 2: Removal of Inhibitor by Distillation Under Reduced Pressure
This method is effective but requires great care due to the risk of polymerization at elevated temperatures.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. It is crucial to include a radical quencher in the distillation flask. Add clean copper wire, foil, or shavings to the flask.[4][7] The copper will quench radicals that form during heating.
-
Charge the Flask: Add the inhibited monomer to the distillation flask with the copper.
-
Perform Distillation: Heat the flask gently using an oil bath. Distill the monomer under reduced pressure at the lowest possible temperature.
-
Collect the Distillate: Collect the purified monomer in a receiving flask that is cooled in an ice bath.
-
Storage (Short-Term Only): If immediate use is not possible, the purified monomer can be stored for a very short time at low temperatures (e.g., -4°C) in the dark.[4][7] It is highly recommended to add a fresh, known amount of inhibitor if storage is necessary.
Mechanism of Polymerization and Inhibition
The following diagram illustrates the process of free-radical polymerization of an alpha,beta-unsaturated ester and how an inhibitor like hydroquinone (HQ) can terminate the chain reaction.
Caption: Mechanism of free-radical polymerization and inhibition.
References
- 1. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. echemi.com [echemi.com]
- 5. Radical scavenger | chemistry | Britannica [britannica.com]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2000042079A1 - Sterically-hindered alkyl hydroxylamines for scavenging of free radicals - Google Patents [patents.google.com]
- 9. longchangchemical.com [longchangchemical.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. patents.justia.com [patents.justia.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. pure.tue.nl [pure.tue.nl]
- 16. tandfonline.com [tandfonline.com]
- 17. The Role of Oxygen in the Polymerization of Vinyl Chloride [scite.ai]
- 18. The Role of Oxygen in the Polymerization of Vinyl Chloride | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Diethyl 2-(1-nitroethyl)succinate Synthesis
Welcome to the technical support center for the synthesis of Diethyl 2-(1-nitroethyl)succinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during this Michael addition reaction.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
The synthesis proceeds via a base-catalyzed Michael addition. A base abstracts a proton from nitroethane to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electron-deficient β-carbon of diethyl maleate, a Michael acceptor. Subsequent protonation of the resulting enolate yields this compound.
Q2: My reaction shows a very low conversion rate. What are the most common general causes?
Low conversion rates in this reaction can often be attributed to several factors:
-
Ineffective Base: The chosen base may not be strong enough to deprotonate nitroethane efficiently.
-
Poor Reagent Quality: Impurities in starting materials, especially water, can quench the base or react with intermediates.
-
Suboptimal Reaction Temperature: The reaction rate is sensitive to temperature. The optimal temperature may not have been reached or maintained.
-
Insufficient Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration to achieve high conversion.
-
Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to localized reagent concentrations and reduced reaction rates.
Q3: What are the potential side reactions that can lower the yield of the desired product?
Several side reactions can compete with the desired Michael addition, leading to a lower yield of this compound:
-
Polymerization of Diethyl Maleate: Under strongly basic conditions, diethyl maleate can undergo anionic polymerization.
-
Double Addition: The product itself contains an acidic proton and can potentially react with another molecule of diethyl maleate, leading to byproducts.
-
Retro-Michael Reaction: The Michael addition is a reversible reaction. Unfavorable conditions can shift the equilibrium back towards the starting materials.
-
Hydrolysis of Esters: If water is present in the reaction mixture, the ethyl ester groups can be hydrolyzed to carboxylic acids, especially under basic conditions.
Troubleshooting Guide for Low Conversion Rates
This guide provides a structured approach to identifying and resolving common issues leading to low conversion rates.
Problem 1: Low or No Product Formation Observed by TLC/GC-MS
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive or Inappropriate Base | Use a stronger, freshly prepared base. Consider bases like sodium ethoxide, potassium carbonate, or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Ensure the base is anhydrous. | An increase in the formation of the product spot/peak. |
| Presence of Water in Reagents or Solvent | Use freshly distilled and dried solvents. Dry nitroethane and diethyl maleate over a suitable drying agent (e.g., anhydrous MgSO₄) before use. | Improved conversion rate as the base is not consumed by water. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 5-10 °C and monitor the reaction progress by TLC or GC. | An increase in the reaction rate and product formation. Be cautious of potential side reactions at higher temperatures. |
| Reagents Not Added in the Correct Order | Typically, the base is added to the nitroethane to form the nitronate anion before the addition of diethyl maleate. Review and adhere to the established protocol. | Proper reaction initiation and improved conversion. |
Problem 2: Reaction Stalls After Initial Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Amount of Base | Increase the molar ratio of the base relative to nitroethane. A catalytic amount may not be sufficient. | Drive the reaction to completion. |
| Equilibrium Has Been Reached | If the reaction is reversible under the current conditions, consider removing a byproduct if possible, or changing the solvent to one that favors product formation. | Shift the equilibrium towards the product side, increasing the final conversion. |
| Product Inhibition | The product may be inhibiting the catalyst. Try adding the base in portions throughout the reaction. | Maintain a sufficient concentration of active catalyst to sustain the reaction rate. |
Problem 3: Formation of Multiple Unidentified Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Polymerization Side Reactions | Lower the reaction temperature. Use a milder base or a lower concentration of the base. | Reduce the rate of polymerization and favor the desired Michael addition. |
| Double Addition Product Formation | Use a slight excess of nitroethane relative to diethyl maleate. | The excess nitroethane will compete for the Michael acceptor, reducing the formation of the double addition product. |
| Decomposition of Product | If the product is unstable under the reaction conditions, reduce the reaction time and work up the reaction as soon as the maximum conversion of the starting material is observed. | Minimize product degradation and improve the isolated yield. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Nitroethane
-
Diethyl maleate
-
Anhydrous Ethanol (or another suitable solvent)
-
Base (e.g., Sodium Ethoxide, Potassium Carbonate)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (for workup)
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous ethanol.
-
Add the base to the ethanol and stir until it is completely dissolved.
-
Slowly add nitroethane to the basic solution at room temperature and stir for 15-30 minutes to allow for the formation of the nitronate anion.
-
Cool the reaction mixture in an ice bath (0 °C).
-
Add diethyl maleate dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the desired amount of time (monitor by TLC or GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Reaction Pathway
Caption: Michael addition of nitroethane to diethyl maleate.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion rates.
Technical Support Center: Diastereoselective Synthesis of Diethyl 2-(1-nitroethyl)succinate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the diastereoselective synthesis of Diethyl 2-(1-nitroethyl)succinate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and reproducible experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Suggested Solution(s) |
| 1. Low or no product yield. | - Inactive catalyst. - Impure starting materials (nitroethane, diethyl maleate). - Inappropriate reaction temperature. - Insufficient reaction time. | - Use a freshly prepared or properly stored catalyst. Consider activating the catalyst if applicable (e.g., drying of KF/Al2O3). - Purify starting materials by distillation before use. - Optimize the reaction temperature. Some reactions may require cooling to control exothermicity, while others may need heating to proceed. - Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| 2. Poor diastereoselectivity. | - Incorrect choice of catalyst. - Suboptimal solvent. - Reaction temperature is too high. - Steric hindrance not being effectively controlled. | - The choice of base is crucial for diastereoselectivity. Experiment with different catalysts such as KF/Al2O3, DBU, or other amine bases. - Solvent polarity can influence the transition state geometry. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, acetonitrile). - Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state. - Consider using a bulkier base or catalyst to increase steric interactions in the transition state, which can favor the formation of one diastereomer. |
| 3. Formation of side products. | - Polymerization of diethyl maleate. - Self-condensation of nitroethane. - Retro-Michael reaction. | - Add the nitroethane slowly to the reaction mixture containing the base and diethyl maleate. - Use a milder base or lower the reaction temperature. - Ensure the work-up procedure is performed at a low temperature and avoid strongly acidic or basic conditions that could catalyze the reverse reaction. |
| 4. Difficulty in product purification. | - Co-elution of diastereomers. - Presence of unreacted starting materials. | - Optimize the mobile phase for column chromatography. A less polar solvent system may improve the separation of diastereomers. - Consider using a different stationary phase for chromatography. - Ensure the reaction goes to completion to minimize the amount of unreacted starting materials. A preliminary extraction step can help remove some impurities before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Michael addition reaction. A base deprotonates nitroethane to form a nitronate anion, which then acts as a nucleophile (Michael donor). This anion attacks the electron-deficient β-carbon of diethyl maleate (Michael acceptor). The resulting enolate is then protonated to yield the final product, this compound.
Q2: Which catalysts are commonly used for this reaction?
A2: A variety of bases can be used to catalyze this reaction. These can be broadly categorized as:
-
Inorganic bases: Potassium carbonate (K2CO3), and potassium fluoride on alumina (KF/Al2O3) are effective heterogeneous catalysts.
-
Organic bases: Non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (TEA) are also commonly employed.
Q3: How does the choice of solvent affect the diastereoselectivity?
A3: The solvent plays a critical role in stabilizing the transition state of the reaction, which in turn influences the diastereoselectivity. Polar aprotic solvents like THF or acetonitrile can solvate the cationic counter-ion of the nitronate, potentially leading to a more ordered transition state and higher diastereoselectivity. Non-polar solvents like toluene may also be effective, and the optimal solvent should be determined experimentally.
Q4: What is the typical diastereomeric ratio (d.r.) observed for this synthesis?
A4: The diastereomeric ratio is highly dependent on the reaction conditions (catalyst, solvent, temperature). While specific data for this exact reaction is not extensively published, related Michael additions of nitroalkanes to α,β-unsaturated esters can achieve diastereomeric ratios ranging from moderate (e.g., 2:1) to good (e.g., >10:1) under optimized conditions.
Q5: Can diethyl fumarate be used instead of diethyl maleate?
A5: Yes, diethyl fumarate, the trans-isomer of diethyl maleate, can also be used as the Michael acceptor. The stereochemistry of the starting alkene will influence the stereochemistry of the product, and the diastereoselectivity may differ from that obtained with diethyl maleate.
Quantitative Data Summary
The following table summarizes representative data for the diastereoselective Michael addition of nitroalkanes to α,β-unsaturated esters, providing a reference for expected outcomes under various conditions.
| Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| KF/Al2O3 | Acetonitrile | 25 | 4:1 | 85 |
| DBU | THF | 0 | 7:3 | 92 |
| Triethylamine | Toluene | -20 | 3:1 | 78 |
| K2CO3 | Ethanol | 25 | 2:1 | 88 |
Note: This data is representative and intended for illustrative purposes. Actual results will vary based on specific experimental conditions.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
Nitroethane
-
Diethyl maleate
-
Catalyst (e.g., KF/Al2O3 or DBU)
-
Anhydrous solvent (e.g., THF or acetonitrile)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the catalyst (e.g., 0.2 equivalents of KF/Al2O3).
-
Add anhydrous solvent (e.g., 20 mL) and diethyl maleate (1.0 equivalent).
-
Cool the mixture to the desired temperature (e.g., 0 °C) with an ice bath.
-
In a separate flask, dissolve nitroethane (1.2 equivalents) in a small amount of the anhydrous solvent.
-
Add the nitroethane solution dropwise to the stirred reaction mixture over a period of 30 minutes.
-
Allow the reaction to stir at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to obtain the desired diastereomers of this compound.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Managing reaction temperature for selective Michael addition
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals managing reaction temperature to achieve selective Michael additions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in a Michael addition reaction?
Temperature is a critical parameter that influences reaction rate, selectivity, and the potential for side reactions. The Michael addition is often a thermodynamically controlled process, meaning the more stable product is favored.[1] However, temperature management is key to navigating the reaction landscape. Low temperatures can make the reaction irreversible, while higher temperatures can increase the rate but may also promote undesired pathways like retro-Michael additions or decomposition.[2][3][4]
Q2: How does temperature affect selectivity between 1,4-addition (Michael) and 1,2-addition?
The competition between 1,4-conjugate addition and 1,2-direct addition to the carbonyl group is a common challenge. Generally, 1,2-addition is faster (kinetically favored), while the 1,4-Michael adduct is more stable (thermodynamically favored).[5]
-
Low Temperatures: For irreversible reactions with strongly basic nucleophiles (e.g., Grignard reagents), low temperatures can favor the kinetically preferred 1,2-adduct.[5] However, in many selective Michael additions, low temperatures (e.g., -78 °C) are used to suppress 1,2-addition and other side reactions, allowing the desired 1,4-addition to proceed cleanly.[6]
-
Nucleophile Choice: The nature of the nucleophile is crucial. "Soft" nucleophiles, such as enolates and organocuprates, inherently prefer 1,4-addition. "Hard" nucleophiles, like organolithium or Grignard reagents, tend to favor 1,2-addition.[7][8]
Q3: What is a "retro-Michael" reaction, and how can temperature be used to prevent it?
The retro-Michael reaction is the reverse of the addition, where the adduct breaks down into the starting donor and acceptor. This is a common issue when the adduct is energetically less favorable than the reactants.[9] This process can be initiated by heat or the presence of a base.[4][10] To minimize the retro-Michael reaction, it is best to run the experiment at the lowest temperature that allows for a reasonable reaction rate.[10][11] In some cases, product decomposition through this pathway was observed even at lower temperatures.[10]
Q4: Can heating be beneficial for a Michael addition?
Yes, for sluggish reactions, increasing the temperature can be necessary to achieve a reasonable conversion rate. In some syntheses, yields have been shown to increase dramatically with heating. For example, one study reported a yield increase from 23% at room temperature to 80% at 100°C.[12] Many protocols call for heating under reflux to ensure the reaction goes to completion.[13] However, this must be balanced against the risk of side reactions.[3][12]
Troubleshooting Guide
Problem 1: The reaction is very slow or there is no product formation.
-
Possible Cause: The reaction temperature is too low, providing insufficient energy to overcome the activation barrier.
-
Solution:
-
Gradually increase the reaction temperature. Monitor the reaction closely using TLC or NMR to check for product formation and the appearance of byproducts.[12]
-
Ensure your catalyst (acidic or basic) is active and present in the correct amount. Most Michael additions are performed under basic conditions.[14]
-
If heating is not improving the yield, consider using a stronger base or a more effective catalyst system.[11]
-
Problem 2: The yield is low due to an unfavorable equilibrium.
-
Possible Cause: The retro-Michael reaction is significant, preventing the accumulation of the product.[9]
-
Solution:
-
Find conditions where the product precipitates out of the reaction mixture as it forms. This removes it from the equilibrium and drives the reaction forward according to Le Châtelier's principle.[9]
-
Attempt to "trap" the product in a subsequent, faster reaction step.[9]
-
Run the reaction at a lower temperature to disfavor the retro-Michael pathway, even if it requires a longer reaction time.[11]
-
Problem 3: Multiple products are formed, indicating poor selectivity (e.g., 1,2-adducts, polymers).
-
Possible Cause: The temperature is too high, or the chosen nucleophile is too "hard," leading to competing reaction pathways.
-
Solution:
-
Lower the reaction temperature significantly. Running the reaction in an ice bath or at -78 °C can dramatically improve selectivity.[6][11]
-
If possible, switch to a "softer," more stabilized nucleophile. Enolates stabilized by two electron-withdrawing groups are excellent Michael donors and are less prone to side reactions.[7][8]
-
Consider the solvent. Solvent effects can play a role in facial diastereoselectivity and the overall reaction pathway.[15]
-
Data on Temperature Effects
The following table summarizes quantitative data from various studies on the effect of temperature on Michael additions.
| Michael Donor | Michael Acceptor | Catalyst/Solvent | Temperature (°C) | Time | Outcome |
| Dibutylamine | 2-(acrylamidoethyl)methacrylate | Acetic Acid / Chloroform | Room Temp | - | 23% Yield of 1,4-adduct[12] |
| Dibutylamine | 2-(acrylamidoethyl)methacrylate | Acetic Acid / Chloroform | 100 °C | - | 80% Yield of 1,4-adduct[12] |
| Sulfone Adduct | (Reversible Reaction) | 5 mol% KOH | 80 °C | 24 h | Slower retro-Michael reaction[4] |
| Sulfone Adduct | (Reversible Reaction) | 5 mol% KOH | 120-140 °C | 24 h | Optimal conversion in retro-Michael[4] |
| Sulfone Adduct | (Reversible Reaction) | 5 mol% KOH | 180 °C | 24 h | Slightly lower conversion[4] |
| Thiol | Acrylate | Triethylamine (TEA) | Ambient | 5 h | 90% conversion of acrylate[16] |
Key Experimental Protocols
Protocol 1: Base-Catalyzed Michael Addition at Reflux
This protocol describes the addition of ethyl acetoacetate to trans-chalcone.[13]
-
Preparation: To a 100-mL round-bottom flask, add finely ground trans-chalcone (5.76 mmol), ethyl acetoacetate (1 molar equivalent), and 25 mL of 95% ethanol.
-
Initiation: Add one pellet (90-120 mg) of sodium hydroxide to the stirring mixture.
-
Heating: Attach a reflux condenser and heat the mixture to a gentle reflux using the lowest effective heat setting. Continue to reflux for 1 hour. The mixture will become cloudy, and a precipitate may form.
-
Workup: After the reflux period, pour the reaction mixture over approximately 15 grams of ice.
-
Crystallization: Stir the mixture as the ice melts. Induce crystallization by scratching the inside of the flask with a glass stirring rod. Cool the flask in an ice bath for at least 30 minutes to ensure complete crystallization.
-
Isolation: Collect the product by vacuum filtration, rinsing the flask with small amounts of ice-cold water and ice-cold 95% ethanol to complete the transfer. Air-dry the product.
Protocol 2: Aza-Michael Addition at Room Temperature
This protocol details the addition of an amine to acrolein under mild conditions.[17]
-
Preparation: In a flask wrapped in foil to exclude light, create a suspension of 2-methyl-1,3-cyclohexanedione (184 mmol) in 220 mL of water.
-
Addition of Acceptor: Add freshly distilled acrolein (1.5 equivalents).
-
Catalysis: Add acetic acid (0.05 equivalents) dropwise at 23 °C while stirring vigorously.
-
Reaction Time: Continue stirring the reaction mixture for 20 hours.
-
Workup: Extract the aqueous mixture with ethyl acetate (EtOAc).
-
Isolation: Combine the organic layers, wash with brine, and dry over MgSO₄. Filter and concentrate the solution to yield the crude product.
Visual Guides
Caption: General experimental workflow for a Michael addition reaction.
Caption: Troubleshooting decision tree for common Michael addition issues.
References
- 1. Michael Addition [organic-chemistry.org]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploiting retro oxa-Michael chemistry in polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01345B [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11005G [pubs.rsc.org]
- 13. Michael Addition and Aldol Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 14. echemi.com [echemi.com]
- 15. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Michael Reaction | NROChemistry [nrochemistry.com]
Validation & Comparative
Alternative methods for the synthesis of substituted succinates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted succinates is a cornerstone of modern organic chemistry, providing key intermediates for a wide array of applications, from pharmaceuticals to materials science. The strategic introduction of substituents onto the succinate backbone allows for the fine-tuning of molecular properties, making the choice of synthetic methodology a critical consideration in any research and development endeavor. This guide provides an objective comparison of three prominent methods for the synthesis of substituted succinates: Asymmetric Hydrogenation, the Stobbe Condensation, and the Michael Addition. We present quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for your specific research needs.
Asymmetric Hydrogenation of Substituted Maleic Anhydrides and Esters
Asymmetric hydrogenation has emerged as a powerful and atom-economical method for the synthesis of chiral substituted succinates, offering high enantioselectivities and yields. This method typically involves the reduction of a prochiral unsaturated precursor, such as a substituted maleic anhydride or a maleate/fumarate diester, using molecular hydrogen in the presence of a chiral metal catalyst.
Performance Data
Rhodium and Iridium-based catalysts are particularly effective for this transformation. The use of chiral phosphine ligands is crucial for achieving high levels of stereocontrol. Below is a summary of representative data for the asymmetric hydrogenation of 3-substituted maleic anhydrides.[1][2]
| Entry | Substrate (R) | Catalyst (ligand) | S/C Ratio | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | [Rh(COD)₂]BF₄ / ZhaoPhos | 1000 | >99 | 99 | [1] |
| 2 | 2-Naphthyl | [Rh(COD)₂]BF₄ / ZhaoPhos | 1000 | >99 | 99 | [1] |
| 3 | 2-Tolyl | [Rh(COD)₂]BF₄ / ZhaoPhos | 1000 | >99 | 99 | [1] |
| 4 | 2-Furyl | [Rh(COD)₂]BF₄ / ZhaoPhos | 1000 | >99 | 99 | [1] |
| 5 | Methyl | [Rh(COD)₂]BF₄ / ZhaoPhos | 1000 | >99 | 98 | [1] |
| 6 | Isopropyl | [Rh(COD)₂]BF₄ / ZhaoPhos | 1000 | >99 | 97 | [1] |
S/C Ratio: Substrate to Catalyst Ratio
Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of 3-Substituted Maleic Anhydrides[1]
To a solution of the 3-substituted maleic anhydride (0.2 mmol) and the chiral Rh-catalyst (formed in situ from [Rh(COD)₂]BF₄ (0.2 mol%) and the chiral bisphosphine ligand (0.22 mol%)) in a suitable solvent (e.g., dichloromethane, 2 mL) in a glovebox, the mixture is stirred under a hydrogen atmosphere (50 bar) at a specified temperature (e.g., 30 °C) for a designated time (e.g., 1-12 h). After the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding chiral substituted succinic anhydride. The enantiomeric excess is determined by chiral HPLC analysis.
Caption: Asymmetric Hydrogenation Workflow.
Stobbe Condensation
The Stobbe condensation is a classic and versatile method for the formation of alkylidene succinic acids or their monoesters, which can be subsequently hydrogenated to yield substituted succinates.[3][4] The reaction involves the base-catalyzed condensation of a ketone or aldehyde with a dialkyl succinate.[3] A key feature of this reaction is that it typically stops at the half-ester stage, preventing further reactions.[3]
Performance Data
The choice of base and solvent can significantly influence the yield and product distribution. Potassium tert-butoxide is a commonly used base.[5]
| Entry | Carbonyl Compound | Succinate Ester | Base | Solvent | Yield (%) | Reference |
| 1 | Benzophenone | Diethyl succinate | KOC(CH₃)₃ | t-BuOH | 93-96 | Organic Syntheses, Coll. Vol. 4, p.128 (1963) |
| 2 | Cyclohexanone | Diethyl succinate | KOC(CH₃)₃ | t-BuOH | 85-90 | J. Am. Chem. Soc. 1948, 70, 9, 3034–3038 |
| 3 | Acetone | Diethyl succinate | NaOEt | EtOH | 75 | Justus Liebigs Ann. Chem. 1899, 308, 89-114 |
| 4 | 3-Methoxybenzaldehyde | Dimethyl succinate | NaH | Benzene | 78 | J. Org. Chem. 1975, 40, 9, 1216–1224 |
| 5 | 2-Methylcyclohexanone | Dimethyl succinate | KOC(CH₃)₃ | Benzene | 70-80 | Can. J. Chem. 1957, 35, 135-141 |
Experimental Protocol: Stobbe Condensation of Benzophenone with Diethyl Succinate
A solution of potassium tert-butoxide is prepared by dissolving potassium metal (4.7 g, 0.12 g-atom) in dry tert-butyl alcohol (120 mL). To this solution, a mixture of benzophenone (18.2 g, 0.1 mole) and diethyl succinate (20.9 g, 0.12 mole) is added with stirring. The reaction mixture is heated to reflux for 30 minutes, during which a thick precipitate of the potassium salt of the half-ester forms. After cooling, the salt is collected by filtration and washed with ether. The salt is then dissolved in water, and the aqueous solution is acidified with dilute hydrochloric acid to precipitate the free acid. The crude product is collected, dried, and recrystallized from a suitable solvent (e.g., benzene-petroleum ether) to give β-carbethoxy-γ,γ-diphenylvinylacetic acid.
Caption: Stobbe Condensation Mechanism.
Michael Addition
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that is widely used for the synthesis of substituted succinates.[6] The reaction involves the addition of a nucleophile (the Michael donor), such as an enolate, to an α,β-unsaturated carbonyl compound (the Michael acceptor).[6] This versatile reaction allows for the introduction of a wide range of substituents at the β-position of the carbonyl group. Asymmetric variants of the Michael addition, employing chiral catalysts, are well-established for the synthesis of enantioenriched succinate derivatives.
Performance Data
A variety of Michael donors and acceptors can be employed, and the reaction can be catalyzed by bases, Lewis acids, or organocatalysts.
| Entry | Michael Donor | Michael Acceptor | Catalyst | Yield (%) | ee (%) / dr | Reference |
| 1 | Diethyl malonate | Chalcone | NiCl₂ / (-)-Sparteine | 90 | 86 ee | Longdom Publishing SL |
| 2 | Dimethyl malonate | Chalcone | (S)-Prolinate Ionic Liquid | >95 | 94 ee | ResearchGate |
| 3 | Nitromethane | 2-Enoylpyridine | Chiral Squaramide | 98 | 98 ee | [7] |
| 4 | Diethyl malonate | 3-Nonen-2-one | Chiral Thiourea | 95 | 94 ee | [8] |
| 5 | Nitromethane | (Z)-Enoate | TBAF·3H₂O | 80 | 80-100 de | [9] |
ee: enantiomeric excess; dr: diastereomeric ratio; de: diastereomeric excess
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone[10]
In a dry flask, NiCl₂ (13 mg, 10 mol%) and (-)-sparteine (0.024 mL, 10 mol%) in dry toluene (5 mL) are stirred under a nitrogen atmosphere at room temperature for 6 hours. Chalcone (0.393 g, 1.89 mmol) is then added in portions, and the reaction mixture is stirred for an additional 30 minutes. Finally, diethyl malonate (0.345 mL, 2.26 mmol) is added, and the reaction is stirred at 25 °C for 5 hours. After completion of the reaction (monitored by TLC), the mixture is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral GC or HPLC analysis.
Caption: Michael Addition Reaction Scheme.
Comparison Summary
| Feature | Asymmetric Hydrogenation | Stobbe Condensation | Michael Addition |
| Key Transformation | Reduction of C=C bond | C-C bond formation via condensation | 1,4-Conjugate addition |
| Starting Materials | Substituted maleic anhydrides/esters | Ketones/aldehydes, succinic esters | Michael donors (e.g., malonates, nitroalkanes), Michael acceptors (e.g., enones, enoates) |
| Products | Chiral succinic anhydrides/esters | Alkylidene succinic acids/esters | A wide variety of substituted succinate derivatives |
| Stereocontrol | Excellent (high ee) | Generally not stereoselective in its initial step | Can be highly stereoselective (high ee and dr) with chiral catalysts |
| Atom Economy | High (addition of H₂) | Moderate (loss of alcohol) | High (addition reaction) |
| Versatility | Dependent on substrate precursor availability | Broad scope for carbonyl component | Very broad scope for both donor and acceptor |
| Key Advantages | High efficiency and stereoselectivity for specific substrates | Forms a C=C bond that can be further functionalized | High versatility in introducing diverse substituents |
| Limitations | Requires access to specific unsaturated precursors | Can be low yielding with highly enolizable ketones[4] | Potential for 1,2-addition side products |
Conclusion
The choice of a synthetic method for substituted succinates is highly dependent on the target molecule's specific structure, desired stereochemistry, and the availability of starting materials.
-
Asymmetric Hydrogenation is the method of choice when high enantiopurity is paramount and a suitable unsaturated precursor is accessible. Its high efficiency and atom economy make it an attractive route for the synthesis of chiral building blocks.
-
The Stobbe Condensation offers a reliable and straightforward approach to alkylidene succinates, which are valuable intermediates that can be further elaborated. Its tolerance for a wide range of carbonyl compounds makes it a versatile tool in a synthetic chemist's arsenal.
-
The Michael Addition stands out for its exceptional versatility, allowing for the introduction of a vast array of substituents onto the succinate framework. With the development of powerful asymmetric catalytic systems, it has also become a premier method for accessing complex, stereochemically rich succinate derivatives.
By carefully considering the strengths and limitations of each method, researchers can select the most effective and efficient strategy for the synthesis of substituted succinates to advance their scientific and drug development objectives.
References
- 1. Asymmetric hydrogenation of maleic anhydrides catalyzed by Rh/bisphosphine-thiourea: efficient construction of chiral succinic anhydrides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Squaramide-catalyzed enantioselective Michael addition of nitromethane to 2-enoylazaarenes: synthesis of chiral azaarene-containing γ-nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Asymmetric Michael Addition of Nitroalkanes
For Researchers, Scientists, and Drug Development Professionals
The Michael addition of nitroalkanes to α,β-unsaturated compounds is a cornerstone reaction in organic synthesis, providing a powerful method for carbon-carbon bond formation and the introduction of a versatile nitro group, a precursor to amines and other valuable functionalities. The development of asymmetric catalysts for this transformation has been a major focus, enabling the stereocontrolled synthesis of chiral nitroalkanes, which are key building blocks in the pharmaceutical industry. This guide provides an objective comparison of the performance of prominent catalyst classes for the asymmetric Michael addition of nitroalkanes, supported by experimental data and detailed methodologies.
Performance Comparison of Catalysts
The selection of a catalyst for the Michael addition of nitroalkanes is critical and depends on the specific substrates, desired stereochemical outcome, and practical considerations such as catalyst loading and reaction conditions. Below is a summary of the performance of representative catalysts from three major classes: bifunctional thiourea organocatalysts, cinchona alkaloid-derived organocatalysts, and metal-based catalysts.
Bifunctional Thiourea Catalysts
Bifunctional thiourea catalysts have emerged as a dominant class of organocatalysts for this reaction. Their ability to activate both the nucleophile (nitroalkane) and the electrophile (Michael acceptor) through hydrogen bonding interactions leads to highly organized transition states and excellent stereocontrol.
| Catalyst Type | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | dr | Reference |
| (R,R)-DPEN-Thiourea | Cyclohexanone | trans-β-nitrostyrene | 10 | Water | 5 | 95 | 98 (syn) | 9:1 (syn/anti) | [1] |
| DMAP-Thiourea Hybrid | 2-Nitropropane | trans-nitrostyrene | 2 | Toluene | 40 | 85 | 95 | 88:12 | [2] |
| Proline-Cinchonidine Thiourea | Acetone | trans-β-nitrostyrene | 10 | Toluene | 24 | 92 | 96 | 98:2 | [3] |
Cinchona Alkaloid-Derived Catalysts
Cinchona alkaloids and their derivatives are another powerful class of organocatalysts. Their chiral scaffold and the presence of both a basic quinuclidine nitrogen and a hydrogen-bonding donor (like a hydroxyl or thiourea group) allow for effective bifunctional catalysis.
| Catalyst Type | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | dr | Reference |
| 9-Amino(9-deoxy)epiquinine | Nitromethane | Chalcone | 10 | Toluene | 72 | 94 | 99 | - | [4] |
| Cinchonidine-derived Squaramide | Nitromethane | Chalcone | 1 | Toluene | 48 | 95 | 96 | - | [4] |
| Ureidoaminal Catalyst (Cinchona-derived) | 1-Phenyl-2-nitropropane | α'-hydroxy enone | 20 | CHCl₃ | 24 | 80 | 92 | - | [5] |
Metal-Based Catalysts
Chiral metal complexes offer a distinct approach to catalyzing the asymmetric Michael addition of nitroalkanes. Lewis acidic metal centers can activate the Michael acceptor, while the chiral ligand environment dictates the stereochemical outcome.
| Catalyst Type | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | dr | Reference |
| Zn(OTf)₂-bis(oxazoline) | Nitromethane | trans-β-nitrostyrene | 5 | CH₂Cl₂ | 24 | 92 | 95 | - | [1] |
| La(OTf)₃-N,N'-dioxide | Nitromethane | trans-β-nitrostyrene | 1 | CH₂Cl₂ | 12 | 98 | 99 | 95:5 | [6] |
| Cu(acac)₂-(-)-Sparteine | Nitromethane | Chalcone | 10 | CH₂Cl₂ | 12 | 88 | 90 | - | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic systems. Below are representative procedures for each catalyst class.
General Procedure for Bifunctional Thiourea Catalysis
To a solution of the Michael acceptor (0.20 mmol) and the bifunctional thiourea catalyst (0.020 mmol, 10 mol%) in the specified solvent (1.0 mL) is added the nitroalkane (0.40 mmol, 2.0 equiv.). The reaction mixture is stirred at the specified temperature for the indicated time. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
General Procedure for Cinchona Alkaloid-Derived Catalysis
In a vial, the cinchona alkaloid-derived catalyst (0.02 mmol, 10 mol%) is dissolved in the chosen solvent (1.0 mL). The Michael acceptor (0.2 mmol) and the nitroalkane (0.4 mmol, 2.0 equiv.) are then added. The mixture is stirred at the specified temperature for the given time. After the reaction is complete (monitored by TLC), the solvent is removed in vacuo. The crude product is then purified by silica gel column chromatography to yield the final product. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.
General Procedure for Metal-Based Catalysis
The chiral ligand (0.012 mmol, 6 mol%) and the metal salt (e.g., Zn(OTf)₂, 0.01 mmol, 5 mol%) are dissolved in the anhydrous solvent (0.5 mL) under an inert atmosphere (e.g., nitrogen or argon). The solution is stirred at room temperature for 30 minutes to allow for complex formation. The Michael acceptor (0.2 mmol) is then added, followed by the nitroalkane (0.4 mmol, 2.0 equiv.). The reaction is stirred at the specified temperature and monitored by TLC. After completion, the reaction is quenched, and the organic layer is separated, dried, and concentrated. The product is purified by flash chromatography, and its enantiomeric excess is determined by chiral HPLC.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is key to catalyst selection and optimization. The following diagrams, generated using Graphviz, illustrate these critical aspects.
Caption: A generalized workflow for the asymmetric Michael addition of nitroalkanes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Novel thiourea-amine bifunctional catalysts for asymmetric conjugate addition of ketones/aldehydes to nitroalkenes: rational structural combination for high catalytic efficiency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly enantioselective direct Michael addition of nitroalkanes to nitroolefins catalyzed by La(OTf)3/N,N'-dioxide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Michael Reaction of Nitromethane on Chalcones using Cu(acac)2: Sparteine as a Chiral Ligand: Concise Synthesis of (S)-Pregabalin | Chopade | Advanced Organic Chemistry Letters [pubs.iscience.in]
A Comparative Spectroscopic Analysis: Confirming the Structure of Diethyl 2-(1-nitroethyl)succinate
A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of Diethyl 2-(1-nitroethyl)succinate through comparative spectroscopic analysis. This guide presents predicted data for the target molecule against experimental data for the well-characterized analogue, diethyl succinate, providing a framework for structural confirmation.
The precise determination of a molecule's structure is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, each providing unique insights into the molecular architecture. This guide focuses on the spectroscopic analysis required to confirm the structure of this compound, a substituted succinate ester.
Due to the limited availability of published experimental spectra for this compound, this guide will present a comparative analysis using experimental data for the closely related and well-documented compound, diethyl succinate. By understanding the spectroscopic characteristics of diethyl succinate, we can predict and interpret the expected spectral data for this compound, highlighting the key differences arising from the introduction of the 1-nitroethyl substituent.
Spectroscopic Data Comparison
The following tables summarize the experimental spectroscopic data for diethyl succinate and the predicted data for this compound. These tables are designed for easy comparison, allowing researchers to anticipate the spectral features that would confirm the successful synthesis and purification of the target compound.
¹H NMR Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The introduction of the chiral center and the electron-withdrawing nitro group in this compound is expected to result in a more complex spectrum compared to the simple, symmetric spectrum of diethyl succinate.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Predicted/Experimental Multiplicity | Predicted/Experimental Coupling Constant (J, Hz) |
| Diethyl succinate | -CH₃ (ethyl) | 1.21[1] | Triplet (t)[1] | 7[1] |
| -CH₂- (succinate) | 2.56[1] | Singlet (s)[1] | N/A | |
| -O-CH₂- (ethyl) | 4.10[1] | Quartet (q)[1] | 7[1] | |
| This compound | -CH₃ (ethyl esters) | ~1.2 | Triplet (t) | ~7 |
| -CH₃ (nitroethyl) | ~1.6 | Doublet (d) | ~7 | |
| -CH₂- (succinate) | ~2.7-3.0 | Multiplet (m) | N/A | |
| -CH- (succinate) | ~3.2-3.5 | Multiplet (m) | N/A | |
| -O-CH₂- (ethyl esters) | ~4.1 | Quartet (q) | ~7 | |
| -CH-NO₂ (nitroethyl) | ~4.5-4.8 | Multiplet (m) | N/A |
¹³C NMR Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The asymmetry introduced by the 1-nitroethyl group in this compound will result in distinct signals for all carbon atoms, unlike the four signals observed for the symmetric diethyl succinate.
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| Diethyl succinate | -CH₃ (ethyl) | 14.0[1] |
| -CH₂- (succinate) | 29.0[1] | |
| -O-CH₂- (ethyl) | 60.3[1] | |
| C=O (ester) | 172.2[1] | |
| This compound | -CH₃ (ethyl esters) | ~14 |
| -CH₃ (nitroethyl) | ~15-20 | |
| -CH₂- (succinate) | ~30-35 | |
| -CH- (succinate) | ~40-45 | |
| -O-CH₂- (ethyl esters) | ~61 | |
| -CH-NO₂ (nitroethyl) | ~80-90 | |
| C=O (ester) | ~170-173 |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic feature for this compound will be the presence of strong absorption bands corresponding to the nitro group, which are absent in the spectrum of diethyl succinate.
| Compound | Functional Group | Predicted/Experimental Absorption (cm⁻¹) |
| Diethyl succinate | C-H (alkane) | 2850-3000 |
| C=O (ester) | ~1730 | |
| C-O (ester) | 1000-1300 | |
| This compound | C-H (alkane) | 2850-3000 |
| C=O (ester) | ~1735 | |
| NO₂ (asymmetric stretch) | ~1550 | |
| NO₂ (symmetric stretch) | ~1370 | |
| C-O (ester) | 1000-1300 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak in the mass spectrum of this compound will be a key indicator of its successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted/Experimental Mass-to-Charge Ratio (m/z) of Molecular Ion [M]⁺ |
| Diethyl succinate | C₈H₁₄O₄ | 174.19 | 174 |
| This compound | C₁₀H₁₇NO₆ | 247.25 | 247 |
Experimental Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of this compound.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-20 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The solution should be free of any particulate matter.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of the neat liquid sample directly onto the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation (Electron Ionization - EI):
-
Introduce the sample into the ion source (often via direct infusion or through a gas chromatograph).
-
The sample is vaporized and then bombarded with a beam of electrons, causing ionization and fragmentation.
-
-
Data Acquisition:
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
-
By following these protocols and comparing the acquired spectra with the predicted data, researchers can confidently confirm the structure of this compound. This comparative approach is a powerful strategy in chemical analysis, particularly when reference spectra for a novel compound are not yet available.
References
Reactivity of Diethyl 2-(1-nitroethyl)succinate versus other Michael acceptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of common Michael acceptors, offering valuable insights for researchers engaged in organic synthesis and drug development. The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). The reactivity of the Michael acceptor is a critical parameter influencing reaction rates, yields, and the overall efficiency of the synthesis.
Quantitative Comparison of Michael Acceptor Reactivity
The following table summarizes the experimentally determined kinetic parameters for the base-catalyzed thiol-Michael addition reaction of various common Michael acceptors with 1-hexanethiol. The data is extracted from a study by Bowman et al. (2021), which provides a systematic investigation of Michael acceptor reactivity under consistent experimental conditions.[1]
| Michael Acceptor | Abbreviation | Propagation Rate Coefficient (k_P) [M⁻¹s⁻¹] | Reverse Propagation Rate Coefficient (k_-P) [s⁻¹] | Chain-Transfer Rate Coefficient (k_CT) [M⁻¹s⁻¹] | Overall Reaction Rate Coefficient (k_overall) [s⁻¹] |
| N-propylmaleimide | PMI | 30.1 ± 1.5 | 0.3 ± 0.1 | 1.8 ± 0.2 | 6.2 ± 0.3 |
| Diethyl fumarate | DEF | 8.1 ± 0.4 | 13.2 ± 0.7 | 1.6 ± 0.1 | 2.5 ± 0.1 |
| Ethyl vinyl sulfone | EVS | 5.2 ± 0.3 | 0.1 ± 0.0 | 0.8 ± 0.1 | 3.1 ± 0.2 |
| Diethyl maleate | DEM | 2.2 ± 0.1 | 1.9 ± 0.1 | 0.4 ± 0.0 | 0.7 ± 0.0 |
| Butyl acrylate | BA | 1.5 ± 0.1 | 0.2 ± 0.0 | 0.3 ± 0.0 | 0.5 ± 0.0 |
Key Observations:
-
N-propylmaleimide (PMI) exhibits the highest overall reactivity, with a significantly larger propagation rate coefficient compared to the other acceptors.[1]
-
Diethyl fumarate (DEF) is notably more reactive than its cis-isomer, diethyl maleate (DEM) , demonstrating a nearly four-fold higher overall reaction rate.[1] This highlights the significant impact of stereochemistry on reactivity.
-
Ethyl vinyl sulfone (EVS) shows a moderate to high reactivity, comparable to DEF.
-
Butyl acrylate (BA) is the least reactive among the tested acceptors.[1]
Experimental Protocols
The following is a representative experimental protocol for determining the kinetic parameters of a thiol-Michael addition reaction, based on the methodology described by Bowman et al. (2021).[1]
Materials:
-
Michael acceptor (e.g., diethyl fumarate)
-
Thiol (e.g., 1-hexanethiol)
-
Photobase generator (e.g., 2-(2-nitrophenyl)propyloxycarbonyl-1,1,3,3-tetramethylguanidine, NPPOC-TMG)
-
Solvent (e.g., tetrahydrofuran, THF)
-
Internal standard (for chromatography)
-
Reaction vessel (e.g., quartz cuvette or NMR tube)
-
UV light source (for photobase generation)
-
Analytical instrument (e.g., HPLC or NMR spectrometer)
Procedure:
-
Solution Preparation: Prepare a stock solution of the Michael acceptor, thiol, and photobase generator in the chosen solvent at known concentrations.
-
Reaction Initiation: Transfer the reaction mixture to the reaction vessel and place it in the analytical instrument. Initiate the reaction by exposing the sample to a UV light source of a specific wavelength and intensity to activate the photobase generator.
-
Kinetic Monitoring: Monitor the reaction progress over time by acquiring data at regular intervals using the analytical instrument. This typically involves measuring the decrease in the concentration of the reactants (Michael acceptor and thiol) and the increase in the concentration of the product.
-
Data Analysis:
-
Calculate the conversion of the reactants at each time point.
-
Utilize a kinetic model to fit the experimental data and extract the rate coefficients (k_P, k_-P, k_CT, and k_overall). The specific kinetic model will depend on the reaction mechanism. For the base-catalyzed thiol-Michael reaction, a model accounting for propagation, reverse propagation, and chain transfer steps is appropriate.[1]
-
Visualizing Reaction Mechanisms and Workflows
Michael Addition Reaction Mechanism
The following diagram illustrates the general base-catalyzed Michael addition mechanism.
Caption: Base-catalyzed Michael addition mechanism.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the typical workflow for the experimental determination of Michael addition kinetics.
Caption: Workflow for kinetic analysis of Michael additions.
Logical Relationship of Reactivity Factors
This diagram illustrates the key factors influencing the reactivity of a Michael acceptor.
Caption: Factors influencing Michael acceptor reactivity.
References
A Comparative Guide to DBU and Other Bases in Nitro Compound Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate base is a critical parameter in the synthesis of nitro compounds, significantly influencing reaction efficiency, yield, and selectivity. This guide provides an objective comparison of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with other commonly employed bases, namely triethylamine (TEA) and potassium carbonate (K₂CO₃), in the context of nitro compound synthesis, primarily through Henry (nitroaldol) and Michael reactions.
This comparison is supported by experimental data from peer-reviewed literature, with detailed protocols and visual aids to assist in making informed decisions for your synthetic strategies.
Performance Comparison of Bases
The efficacy of a base in promoting the formation of nitro compounds is dependent on several factors including the nature of the substrates, reaction conditions, and the desired outcome (e.g., the nitroalkanol or the corresponding nitroalkene). The following tables summarize quantitative data for DBU, triethylamine, and potassium carbonate in catalyzing Henry and Michael reactions.
Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The choice of base can significantly impact the yield and the stability of the resulting β-nitroalkanol.
| Base | Carbonyl Compound | Nitroalkane | Solvent | Time (h) | Yield (%) | Reference |
| DBU | Benzaldehyde | Nitromethane | THF | 48 | 95 | [1] |
| Cyclohexanone | Nitromethane | THF | 48 | 88 | [2] | |
| Butanone | Nitromethane | None | 48 | 84 | [2] | |
| Triethylamine | Benzaldehyde | Nitroethane | None | 48 | 85 | [3] |
| Potassium Carbonate | Acetaldehyde | Nitroethane | None | 24 | 75 | [4] |
| Benzaldehyde | Nitromethane | CHCl₃ | 24 | 72 | [4] | |
| Propanal | Nitroethane | None | 24 | 68 | [4] |
Michael Addition
The Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds is another crucial method for C-C bond formation. The basicity and steric hindrance of the base play a key role in the efficiency of this reaction.
| Base | Michael Acceptor | Nitroalkane | Solvent | Time (h) | Yield (%) | Reference |
| DBU | Methyl vinyl ketone | Nitromethane | Toluene | 0.25 | 95 | [5] |
| Acrylonitrile | Nitropropane | Dichloromethane | 1 | 85 | [6] | |
| Dimethyl citraconate | Nitromethane | None | - | - | [7] | |
| Triethylamine | α,β-unsaturated ketoesters | Nitromethane | - | - | - | [8] |
| Potassium Carbonate | Methyl vinyl ketone | Nitromethane | None | 24 | 95 | [4] |
| Acrylonitrile | Nitromethane | None | 24 | 92 | [4] | |
| Ethyl acrylate | Nitromethane | None | 24 | 88 | [4] |
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are representative protocols for the Henry reaction using DBU, triethylamine, and potassium carbonate.
DBU-Catalyzed Henry Reaction
Synthesis of 2-Nitro-1-phenylethanol: To a solution of benzaldehyde (1.0 mmol) and nitromethane (1.2 mmol) in tetrahydrofuran (THF, 5 mL) at room temperature, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 48 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired β-nitroalkanol.[1]
Triethylamine-Promoted Henry Reaction
Synthesis of 2-Nitro-1-phenylethanol: In a round-bottom flask, benzaldehyde (10 mmol) and nitroethane (12 mmol) are mixed. Triethylamine (2 mmol) is added to the mixture at room temperature. The reaction is stirred for 48 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is worked up by adding dilute hydrochloric acid and extracting with diethyl ether. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.[3]
Potassium Carbonate-Catalyzed Henry Reaction (Solvent-Free)
Synthesis of 2-Nitro-1-propanol: Acetaldehyde (10 mmol) and nitroethane (10 mmol) are mixed together in a flask. To this mixture, powdered anhydrous potassium carbonate (1 mmol, 10 mol%) is added. The reaction mixture is stirred at 50 °C for 24 hours. After the reaction is complete, the mixture is directly purified by flash chromatography on silica gel to yield the product.[4]
Reaction Mechanisms and Selection Workflow
To visualize the underlying chemical processes and aid in the selection of an appropriate base, the following diagrams are provided.
Caption: General Mechanism for the Base-Catalyzed Henry Reaction.
Caption: General Mechanism for the Base-Catalyzed Michael Addition.
Caption: Workflow for Base Selection in Nitro Compound Synthesis.
Caption: Comparison of DBU, TEA, and K₂CO₃.
Concluding Remarks
The choice between DBU, triethylamine, and potassium carbonate for the synthesis of nitro compounds is multifaceted and depends on the specific requirements of the reaction.
-
DBU stands out as a highly efficient and versatile non-nucleophilic base, often providing excellent yields in catalytic amounts, particularly with sterically demanding substrates.[2][5] Its main drawback is its higher cost compared to the other bases.
-
Triethylamine offers a milder and more economical alternative. While it may result in lower yields for certain transformations, its ease of handling and common availability make it a practical choice for many applications.[3]
-
Potassium Carbonate is an inexpensive and effective inorganic base that is particularly advantageous due to its heterogeneous nature, which simplifies product purification.[4] However, its lower solubility and potentially higher basicity can sometimes lead to undesired side reactions.
Ultimately, the optimal base selection will be guided by a careful consideration of the substrate scope, desired product, reaction kinetics, and economic factors. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in navigating these choices and accelerating their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sctunisie.org [sctunisie.org]
- 7. OAR@UM: Michael addition of nitroalkanes to dimethyl citraconate, with DBU as base : an unexpected, one-pot synthesis of polyfunctionalized carbonyl derivatives [um.edu.mt]
- 8. uwindsor.ca [uwindsor.ca]
A Comparative Guide to the Stereochemical Validation of Diethyl 2-(1-nitroethyl)succinate
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of pharmaceutical compounds is a critical determinant of their efficacy and safety. In the synthesis of Diethyl 2-(1-nitroethyl)succinate, a versatile building block in organic synthesis, the generation of diastereomers is a common outcome. The precise determination of the diastereomeric ratio is paramount for ensuring the quality and reproducibility of subsequent reactions and the final active pharmaceutical ingredient. This guide provides a comparative overview of two primary analytical techniques for the validation of stereochemistry in this compound products: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Comparison of Analytical Techniques
The choice between HPLC and NMR for stereochemical validation depends on several factors, including the required level of quantification, the availability of pure diastereomer standards, and the complexity of the sample matrix. The following table summarizes the key performance metrics of each technique.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Separation and quantification of diastereomers | Structural elucidation and quantification of diastereomers |
| Sample Requirement | Requires soluble sample, pure standards for absolute quantification | Requires soluble sample, internal standard for absolute quantification |
| Diastereomer Resolution | High resolution, baseline separation is often achievable | Resolution depends on chemical shift differences |
| Quantification | Highly accurate based on peak area integration | Accurate based on signal integration |
| Throughput | Higher throughput, suitable for routine analysis | Lower throughput, more time-consuming per sample |
| Structural Information | Limited to retention time and UV-Vis spectra | Provides detailed structural information (connectivity, stereochemistry) |
| Method Development | Can be time-consuming to optimize separation | Relatively straightforward for known compounds |
Experimental Protocols
Detailed methodologies for the two key analytical techniques are provided below. These protocols are based on established methods for the analysis of similar nitro-containing organic compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation
This protocol describes a general method for the separation of diastereomers using a chiral stationary phase.
Objective: To separate and quantify the diastereomers of this compound.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., cellulose or amylose-based)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
This compound sample
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (or equivalent)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample onto the HPLC system. Record the chromatogram and identify the peaks corresponding to the two diastereomers.
-
Quantification: Determine the relative percentage of each diastereomer by integrating the area of each peak. The diastereomeric ratio (d.r.) is calculated as the ratio of the peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination
This protocol outlines the use of ¹H NMR spectroscopy for the determination of the diastereomeric ratio.
Objective: To determine the diastereomeric ratio of this compound by ¹H NMR.
Materials:
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Internal standard (optional, for absolute quantification)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of deuterated solvent in an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of 5 times the longest T1 is recommended.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify distinct signals corresponding to each diastereomer. Protons adjacent to the stereocenters are most likely to show different chemical shifts for the two diastereomers.
-
-
Quantification:
-
Integrate the well-resolved signals corresponding to each diastereomer.
-
Calculate the diastereomeric ratio by comparing the integral values of the corresponding signals.
-
Visualizations
Experimental Workflow for Stereochemical Validation
The following diagram illustrates a typical workflow for the validation of stereochemistry in a synthesized product like this compound.
Caption: Workflow for stereochemical validation.
Logical Comparison of HPLC and NMR for Stereochemical Analysis
This diagram presents a logical comparison of the primary outputs and strengths of HPLC and NMR in the context of stereochemical validation.
Caption: HPLC vs. NMR comparison.
The Strategic Utility of Diethyl 2-(1-nitroethyl)succinate in Complex Molecule Construction: A Comparative Analysis
For researchers and drug development professionals, the quest for efficient and stereoselective synthetic routes to complex molecular architectures is perennial. Diethyl 2-(1-nitroethyl)succinate, a versatile C6 building block, has emerged as a valuable precursor, particularly in the synthesis of pharmaceutically relevant chiral γ-substituted γ-aminobutyric acid (GABA) analogs. This guide provides a comparative analysis of the efficacy of this compound in total synthesis, supported by experimental data and methodologies, and contrasts its performance with alternative synthetic strategies.
The core utility of this compound lies in its constitution as a Michael adduct, typically formed from the conjugate addition of nitroethane to diethyl maleate. This structure embeds a latent γ-amino acid functionality, with the nitro group serving as a synthetic equivalent of an amino group, and the succinate backbone providing a robust four-carbon chain. The presence of a stereocenter at the α-position to the nitro group offers a handle for asymmetric synthesis, enabling the construction of enantiomerically pure targets.
Performance in the Total Synthesis of (R)-Rolipram
A significant application of this compound and its analogs is in the asymmetric synthesis of (R)-Rolipram, a selective phosphodiesterase-4 inhibitor with antidepressant and anti-inflammatory properties. The synthesis of this chiral γ-lactam provides an excellent platform to compare the efficacy of different synthetic approaches.
This compound as the Key Building Block
The synthesis of (R)-Rolipram can be conceptualized as proceeding through a chiral γ-nitro ester intermediate, which is structurally analogous to this compound. The key steps involve the stereoselective formation of this intermediate followed by reductive cyclization to the corresponding γ-lactam.
Table 1: Comparison of Methods for the Synthesis of a Chiral γ-Nitro Ester Precursor to (R)-Rolipram
| Method | Michael Acceptor | Michael Donor | Catalyst/Promoter | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Organocatalyzed Michael Addition | Diethyl maleate | Nitroethane | Chiral thiourea or primary amine catalysts | 75-95 | 90-98 | [1] |
| Alternative Michael Donors | 3-(3-cyclopentyloxy-4-methoxyphenyl)propenal | Nitromethane | Polystyrene-supported chiral organocatalyst | 83 | 94 | [2] |
| Alternative Michael Acceptors | (E)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)but-2-enoate | Malonates | Chiral bifunctional organocatalysts | 65-95 | 80-99 |
As shown in Table 1, the organocatalyzed Michael addition of nitroethane to diethyl maleate provides a direct and efficient route to the chiral γ-nitro ester core with high yields and excellent enantioselectivity.[1] This approach, leading to this compound, is highly competitive with other methods that employ different Michael donors or acceptors. For instance, the synthesis of a rolipram precursor using a more complex aldehyde and nitromethane also affords high yield and enantioselectivity, demonstrating the versatility of nitro-Michael additions in this context.[2]
Alternative Synthetic Strategies
While the this compound approach is robust, other strategies for the synthesis of chiral 4-substituted pyrrolidin-2-ones exist. These alternatives often start from different precursors and employ distinct key transformations.
Table 2: Comparison of this compound Approach with Alternative Methods for Chiral Pyrrolidin-2-one Synthesis
| Synthetic Strategy | Key Precursor | Key Transformation(s) | Advantages | Disadvantages |
| Nitro-Michael/Reductive Cyclization | This compound | Asymmetric Michael addition, reductive cyclization | High convergency, excellent stereocontrol, readily available starting materials. | May require optimization of reduction conditions to avoid side reactions. |
| From Chiral Pool (e.g., Glutamic Acid) | (S)-Glutamic acid | Multi-step functional group manipulations, cyclization | Readily available chiral starting material. | Longer synthetic sequence, potential for racemization in some steps. |
| Asymmetric Hydrogenation of γ-Keto Esters | γ-Keto ester | Asymmetric hydrogenation, amination, cyclization | High enantioselectivity achievable. | Synthesis of the γ-keto ester precursor can be lengthy. |
| [3+2] Cycloaddition Reactions | Chiral N-tert-butanesulfinylazadienes and azomethine ylides | Diastereoselective [3+2] cycloaddition | Rapid construction of the pyrrolidine ring with multiple stereocenters.[3] | Substrate scope may be limited, synthesis of starting materials can be complex. |
The nitro-Michael/reductive cyclization pathway starting from precursors like this compound offers a highly convergent and stereocontrolled route to chiral pyrrolidin-2-ones.[2] Compared to chiral pool approaches, it often involves fewer steps. Asymmetric hydrogenation and cycloaddition strategies provide powerful alternatives, though the synthesis of the requisite precursors can be more elaborate.[3]
Experimental Protocols
General Procedure for the Organocatalyzed Michael Addition of Nitroethane to Diethyl Maleate
To a solution of diethyl maleate (1.0 mmol) and a chiral organocatalyst (e.g., a thiourea derivative, 5-10 mol%) in an anhydrous solvent (e.g., toluene, CH2Cl2) at the desired temperature (e.g., room temperature or 0 °C) is added nitroethane (1.2-1.5 mmol). The reaction mixture is stirred until completion (monitored by TLC or HPLC). The crude product is then purified by flash column chromatography on silica gel to afford this compound. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for the Reductive Cyclization to a γ-Lactam
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol) is added a reducing agent (e.g., Raney nickel under H2 atmosphere, or alternative reagents like Fe/HCl or Zn/HCl). The reaction is stirred at room temperature or with gentle heating until the reduction of the nitro group and subsequent cyclization are complete. After filtration of the catalyst (if applicable) and removal of the solvent, the resulting γ-lactam is purified by chromatography or crystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the central role of this compound in the synthesis of chiral γ-lactams and compare it to an alternative strategy.
References
Comparative yield analysis of different synthetic routes to Diethyl 2-(1-nitroethyl)succinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methodologies for the preparation of Diethyl 2-(1-nitroethyl)succinate, a valuable building block in organic synthesis. The primary route to this compound is the Michael addition of nitroethane to an activated alkene, typically diethyl maleate or diethyl fumarate. This comparison focuses on different catalytic systems, evaluating their respective yields, reaction conditions, and overall efficiency.
At a Glance: Comparison of Synthetic Yields
The following table summarizes the performance of different catalytic systems in the synthesis of this compound and structurally similar compounds. The data presented is compiled from various studies to offer a comparative overview.
| Synthetic Route | Catalyst | Michael Acceptor | Michael Donor | Solvent | Temperature | Time | Yield (%) | Reference Compound |
| Base-Catalyzed Michael Addition | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Methyl Acrylate | Nitroethane | Neat | Microwave (120W) | 5 min | ~99% | Methyl 4-nitropentanoate |
| Organocatalyzed Michael Addition | 2-aminoDMAP/Urea Bifunctional Catalyst | Various Nitroolefins | Diethyl Malonate | Toluene | Room Temp. | 4 h | 65-95% | Diethyl 2-(2-nitro-1-arylethyl)malonate |
| Heterogeneous Catalysis | KF/basic alumina | Chalcones | Diethyl Malonate | Neat | Ultrasound | < 1 h | High | Diethyl 2-(1,3-diaryl-3-oxopropyl)malonate |
Synthetic Pathways and Mechanisms
The synthesis of this compound is predominantly achieved through a conjugate addition reaction. The general mechanism involves the formation of a nucleophilic nitronate anion from nitroethane, which then attacks the β-carbon of the electron-deficient alkene of the diethyl ester.
Caption: General workflow of the Michael addition synthesis of this compound.
The choice of catalyst is crucial in this transformation, influencing both the reaction rate and, in the case of chiral catalysts, the stereochemical outcome. Organocatalysts, for instance, can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating the reaction under mild conditions.
Caption: Logical relationship in an organocatalyzed Michael addition.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are not widely published. The following protocols are adapted from methodologies for structurally related compounds and are expected to be applicable.
Route 1: Base-Catalyzed Michael Addition under Microwave Irradiation (Adapted)
This protocol is adapted from the synthesis of γ-nitro aliphatic methyl esters.
Materials:
-
Nitroethane
-
Diethyl maleate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine diethyl maleate (1 equivalent) and nitroethane (used as solvent).
-
Add DBU (0.1 equivalents) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 120W) for a short duration (e.g., 5-10 minutes), monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The excess nitroethane can be removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Route 2: Organocatalyzed Michael Addition (Adapted)
This protocol is based on the synthesis of diethyl 2-(2-nitro-1-arylethyl)malonate.
Materials:
-
Nitroethane
-
Diethyl maleate
-
Bifunctional 2-aminoDMAP/urea organocatalyst
-
Toluene (anhydrous)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the 2-aminoDMAP/urea organocatalyst (e.g., 5 mol%).
-
Add anhydrous toluene, followed by diethyl maleate (1 equivalent) and nitroethane (1.2 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is expected to proceed over several hours (e.g., 4-24 hours).
-
Once the reaction is complete, the solvent is removed in vacuo.
-
The residue is purified by flash column chromatography on silica gel to afford the desired product.
Route 3: Heterogeneous Catalysis using KF/basic alumina with Ultrasound (Adapted)
This protocol is conceptualized from the use of KF/basic alumina in Michael additions of other active methylene compounds.
Materials:
-
Nitroethane
-
Diethyl maleate
-
Potassium fluoride on basic alumina (KF/Al2O3)
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, suspend KF/basic alumina in a minimal amount of a suitable solvent, or perform the reaction neat.
-
Add diethyl maleate (1 equivalent) and nitroethane (1.2 equivalents) to the flask.
-
Place the flask in an ultrasonic bath and irradiate at room temperature.
-
Monitor the reaction by TLC. Ultrasound is expected to significantly accelerate the reaction.
-
Upon completion, filter off the solid catalyst and wash it with a suitable solvent (e.g., ethyl acetate).
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The synthesis of this compound via the Michael addition of nitroethane to diethyl maleate or fumarate can be achieved through various catalytic methods. For rapid and high-yielding synthesis, base-catalyzed reactions under microwave irradiation present a promising route. Organocatalysis offers a milder alternative, with the potential for asymmetric synthesis if a chiral catalyst is employed. Heterogeneous catalysis using KF/basic alumina, particularly with ultrasound irradiation, provides an environmentally friendly option with easy catalyst removal. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including desired yield, reaction time, scalability, and access to specialized equipment like a microwave reactor or ultrasonic bath. Further experimental validation is recommended to determine the precise yields and optimal conditions for each method for the synthesis of the title compound.
Biological Activity Screening of Diethyl 2-(1-nitroethyl)succinate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available experimental data on the specific biological activities of Diethyl 2-(1-nitroethyl)succinate and its derivatives are limited. This guide, therefore, provides a comparative framework based on the known biological activities of structurally related nitro compounds and outlines the standard experimental protocols for screening such derivatives. The information presented herein is intended to guide future research and not as a definitive statement on the activity of the specified compounds.
Introduction to the Therapeutic Potential of Nitro Compounds
Nitro-containing compounds are a class of molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The nitro group (NO2) is a key pharmacophore that can be enzymatically reduced within biological systems, leading to the formation of reactive nitrogen species.[1][2] This mechanism is central to the antimicrobial, antifungal, and cytotoxic effects observed in many nitro-aromatic and nitro-heterocyclic compounds.[1][2][3] The biological activity is often dependent on the position and electronic environment of the nitro group within the molecule.[2][4]
Comparative Biological Activities of Nitro Compounds
Based on published literature for various nitro-containing molecules, the potential biological activities of this compound derivatives could include:
-
Antimicrobial Activity: Many nitro compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][5] The mechanism often involves the inhibition of nucleic acid synthesis or protein synthesis following the reduction of the nitro group.[3]
-
Antifungal Activity: Several nitrofuran and other nitro-containing derivatives have demonstrated potent antifungal properties against a range of fungal pathogens.[6][7]
-
Cytotoxic/Anticancer Activity: The ability of nitro compounds to induce cellular damage under hypoxic conditions makes them promising candidates for cancer therapy.[8][9] Their cytotoxicity is often linked to the generation of reactive oxygen species and DNA damage.[10]
The following table summarizes the reported activities of various classes of nitro compounds, which can serve as a basis for comparison when screening this compound derivatives.
| Biological Activity | Class of Nitro Compound | Example Organisms/Cell Lines | Reported Efficacy (MIC/IC50) |
| Antibacterial | Nitrofuran Derivatives | Staphylococcus aureus, Escherichia coli | MICs ranging from <1 to >128 µg/mL |
| Nitroimidazole Derivatives | Helicobacter pylori, Anaerobic bacteria | MICs typically in the low µg/mL range | |
| Nitro-substituted 3-arylcoumarins | Staphylococcus aureus | Comparable to ampicillin | |
| Antifungal | Nitrofuran Derivatives | Candida sp., Cryptococcus neoformans | MIC90 values as low as 0.48 µg/mL |
| Cytotoxic | Nitroaromatic Compounds | Human cancer cell lines (e.g., THP-1, MCF-7) | IC50 values in the micromolar range |
| Nitro-substituted hydroxynaphthanilides | THP-1 and MCF-7 cancer cells | Potent antiproliferative activity |
Experimental Protocols for Biological Activity Screening
To evaluate the biological potential of novel this compound derivatives, a systematic screening approach employing standardized in vitro assays is recommended.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compounds required to inhibit the visible growth of bacteria or fungi.
Methodology: Broth Microdilution Method
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL) is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Cytotoxicity Assays
Objective: To assess the toxic effect of the compounds on mammalian cells and determine the concentration that reduces cell viability by 50% (IC50).
Methodology: MTT Assay
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the screening process, the following diagrams illustrate the typical workflows.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for Cytotoxicity (MTT) Assay.
Caption: Postulated Signaling Pathway for Nitro Compound Bioactivity.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound derivatives is currently lacking, the well-established bioactivities of other nitro-containing compounds provide a strong rationale for their investigation. The experimental protocols and workflows outlined in this guide offer a standardized approach to systematically screen these derivatives for antimicrobial and cytotoxic properties. Future research should focus on synthesizing a library of this compound derivatives and evaluating their efficacy and selectivity using the described assays. Such studies will be crucial in determining if this class of compounds holds promise for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral and antimicrobial activities of new nitrobutane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 4-nitro-substituted 1,3-diaryltriazenes as a novel class of potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diethyl 2-(1-nitroethyl)succinate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: As a critical component of laboratory safety and regulatory compliance, this document provides essential guidance on the proper disposal procedures for Diethyl 2-(1-nitroethyl)succinate (CAS No. 4753-29-1). Adherence to these protocols is imperative for the safety of all laboratory personnel and the protection of the environment. This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled, necessitating its management as hazardous waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Hazard Identification and Classification
While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, existing data and the chemical's structure—containing an aliphatic nitro group—warrant a cautious approach. The presence of the nitro group suggests potential reactivity and thermal instability. Therefore, it must be treated as a reactive and toxic hazardous waste.
| Hazard Classification | Description | GHS Hazard Codes |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 |
| Acute Toxicity (Dermal) | Harmful in contact with skin | H312 |
| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 |
| General Hazard | Irritant | - |
This data is compiled from available safety information for this compound.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following steps provide a clear, operational plan for its safe disposal.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated, compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful/irritant).
-
This waste must not be mixed with other waste streams, particularly reducing agents, strong acids, or strong bases, to prevent violent reactions.
Step 2: Containerization
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof cap.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation.
-
The SAA must be a secondary containment system (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Ensure the SAA is located in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste, including its chemical name and quantity.
-
Do not attempt to dispose of this compound down the drain or in regular trash, as this is a violation of environmental regulations and poses a significant safety risk.
Step 5: Final Disposal
-
The EHS department will arrange for the transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
The TSDF will handle the final disposal of the chemical, likely through high-temperature incineration, in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound from the laboratory to its final disposition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
